2',3',5'-Tri-O-acetyladenosine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7387-57-7 | |
| Record name | 2',3',5'-Tri-O-acetyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
2',3',5'-Tri-O-acetyladenosine: A Technical Guide to its Function as a Cell-Permeable Adenosine Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the function and application of 2',3',5'-Tri-O-acetyladenosine. This synthetic nucleoside analog serves as a crucial research tool, functioning as a cell-permeable prodrug that effectively delivers adenosine into the intracellular environment. Herein, we detail its mechanism of action, summarize its physicochemical properties, provide detailed experimental protocols for its use and analysis, and illustrate the downstream signaling pathways activated by its metabolic product, adenosine.
Core Function and Mechanism of Action
This compound is a derivative of the endogenous nucleoside adenosine, modified with acetyl groups at the 2', 3', and 5' positions of the ribose moiety. This structural modification is key to its primary function. The acetyl groups mask the polar hydroxyl groups of the ribose sugar, significantly increasing the lipophilicity of the molecule. This enhanced lipophilicity allows this compound to passively diffuse across the lipid bilayer of cell membranes, a feat that is inefficient for the more polar adenosine molecule.
Once inside the cell, the acetyl groups are rapidly hydrolyzed by ubiquitous intracellular esterases. This enzymatic cleavage removes the acetyl groups, releasing unmodified adenosine and acetic acid as a byproduct. The liberated adenosine is then free to interact with its intracellular and extracellular targets, most notably the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), thereby initiating a cascade of downstream signaling events. This two-step process of cell entry and subsequent activation makes this compound an invaluable tool for studying the physiological and pathophysiological roles of adenosine in a variety of in vitro and in vivo experimental settings.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is provided in the table below. It is important to note that direct quantitative data on the receptor binding affinity and functional potency (e.g., EC50, IC50) of the tri-acetylated form is limited, as its activity is contingent on its conversion to adenosine. The efficacy of this compound is therefore dependent on the rate of intracellular hydrolysis, which can vary between different cell types.
| Property | Value |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
| Molecular Formula | C₁₆H₁₉N₅O₇ |
| Molecular Weight | 393.35 g/mol |
| CAS Number | 7387-57-7 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| Mechanism of Action | Cell-permeable prodrug of adenosine |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol for Assessing Intracellular Conversion to Adenosine via HPLC
This protocol allows for the quantification of intracellular adenosine levels following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium hydroxide (KOH) for neutralization
-
High-performance liquid chromatography (HPLC) system with UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase: e.g., 0.1 M KH₂PO₄, 4 mM tetrabutylammonium bisulfate, pH 6.0, with a methanol gradient.[1]
-
Adenosine standard solutions
Procedure:
-
Cell Culture: Plate cells at a desired density in culture plates and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time points. Include an untreated control group.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 0.4 M PCA to the cells to lyse them and precipitate proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding KOH. The amount of KOH should be predetermined to bring the pH to a neutral range.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the salt.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of adenosine.
-
Determine the concentration of adenosine in the samples by comparing their peak areas to the standard curve.
-
Normalize the adenosine concentration to the total protein content or cell number of the original sample.
-
Protocol for cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in adenosine A2A and A2B receptor signaling.[4]
Materials:
-
This compound
-
A cell line expressing the adenosine receptor of interest (e.g., A2A or A2B).
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[4]
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Reference adenosine receptor agonist (e.g., NECA).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density optimized for the assay. Allow the cells to attach overnight.[5]
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in stimulation buffer containing a fixed concentration of a PDE inhibitor.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and wash gently with PBS.
-
Add the prepared compound dilutions to the wells. Include wells with stimulation buffer and PDE inhibitor only as a negative control, and wells with a reference agonist for a positive control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for intracellular conversion and receptor activation.[4]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathways and Visualizations
The primary function of this compound is to elevate intracellular adenosine levels, which in turn activates adenosine receptors. Below are diagrams of the canonical signaling pathways for each of the four adenosine receptor subtypes.
Applications in Research and Drug Development
The ability of this compound to bypass the limitations of adenosine's poor cell permeability makes it a valuable tool in several research areas:
-
Studying Adenosine Receptor Function: It allows for the controlled activation of adenosine receptors in cell culture models to investigate their role in various physiological processes, including neurotransmission, cardiovascular regulation, and inflammation.
-
Neuroprotection Research: Adenosine is known to have neuroprotective effects. This compound can be used in models of neurodegenerative diseases and ischemic injury to explore the therapeutic potential of elevating intracellular adenosine levels.
-
Cardiovascular Research: As adenosine is a potent vasodilator and cardiac modulator, its triacetylated prodrug is employed in studies of cardiovascular function and disease, such as in isolated organ bath experiments to assess vasodilation.[6]
-
Anti-inflammatory and Immunomodulatory Studies: Adenosine plays a complex role in regulating immune responses. This compound is used to investigate the impact of adenosine signaling on immune cell function and inflammatory pathways.
-
Cancer Research: Emerging evidence suggests a role for adenosine in the tumor microenvironment. This compound can be used to study the effects of adenosine receptor activation on cancer cell proliferation, apoptosis, and angiogenesis.[6]
Conclusion
This compound is a well-established and effective tool for researchers studying the multifaceted roles of adenosine. Its function as a cell-permeable prodrug provides a reliable method for increasing intracellular adenosine concentrations and activating adenosine receptors in a controlled manner. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for the design and interpretation of experiments utilizing this important chemical probe. As research into the therapeutic potential of modulating adenosine signaling continues, this compound will remain a cornerstone compound for in vitro and preclinical investigations.
References
- 1. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
Synthesis and Characterization of 2',3',5'-Tri-O-acetyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2',3',5'-Tri-O-acetyladenosine, a key intermediate in the synthesis of various nucleoside analogs. This document outlines detailed experimental protocols, summarizes key analytical data, and presents logical workflows for the production and quality control of this compound.
Introduction
This compound is a protected form of the nucleoside adenosine, where the hydroxyl groups on the ribose sugar are acetylated. This protection strategy is crucial in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. By masking the reactive hydroxyl groups, chemists can achieve selective modifications at other positions of the adenosine molecule, such as the purine base. This controlled reactivity is fundamental in the synthesis of a wide array of adenosine analogs, which are investigated for their potential as antiviral, anticancer, and cardiovascular agents.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct acetylation of adenosine using acetic anhydride in the presence of a base, typically pyridine.[2][3] An alternative method utilizes N-acetylimidazole in an aqueous medium.[4]
Experimental Protocol: Acetylation using Acetic Anhydride and Pyridine
This protocol is adapted from established procedures for O-acetylation of nucleosides.[5]
Materials:
-
Adenosine
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Methanol (MeOH)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve adenosine (1.0 equivalent) in dry pyridine (5-10 mL per mmol of adenosine) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (at least 3.0 equivalents, one for each hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol at 0°C.
-
Remove the solvents under reduced pressure (co-evaporate with toluene to remove residual pyridine).
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₉N₅O₇ | [4][6][7] |
| Molecular Weight | 393.35 g/mol | [4][6][7] |
| Appearance | White to off-white solid | |
| Melting Point | 168-170 °C | |
| Solubility | Soluble in Chloroform, DMSO, and Methanol | [8] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. While a complete, assigned spectrum for the final product was not found in a single source, data from related compounds and general knowledge of nucleoside chemistry allow for the prediction of key chemical shifts.
-
¹H NMR: Expected signals include those for the protons of the adenine base (H-2 and H-8), the anomeric proton of the ribose (H-1'), other ribose protons (H-2', H-3', H-4', H-5'), and the methyl protons of the three acetyl groups.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the purine ring, the ribose sugar, and the carbonyl and methyl carbons of the acetyl groups.[9][10]
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a common technique.
-
Expected [M+H]⁺: 394.1357 m/z
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
N-H stretching (from the amino group of adenine)
-
C=O stretching (from the acetyl groups)
-
C-O stretching (from the ester and ether linkages)
-
Aromatic C=C and C=N stretching (from the purine ring)
Characterization Workflow
Caption: A logical workflow for the comprehensive characterization and purity assessment of synthesized this compound.
Applications in Drug Development
This compound serves as a versatile building block for the synthesis of a wide range of modified nucleosides. Its protected nature allows for selective chemical transformations on the adenine base, leading to the creation of novel compounds with potential therapeutic applications. These derivatives are often explored for their efficacy as:
-
Antiviral agents: By interfering with viral replication processes.
-
Anticancer agents: By inhibiting cell proliferation or inducing apoptosis in cancer cells.
-
Cardiovascular drugs: By interacting with adenosine receptors to modulate heart rate and blood flow.
The ability to synthesize and purify high-quality this compound is therefore a critical first step in the discovery and development of new nucleoside-based therapeutics.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via acetylation with acetic anhydride and pyridine offers a reliable method for its preparation. The summary of its physicochemical and spectroscopic properties, along with the outlined characterization workflow, provides a robust framework for ensuring the quality and identity of the synthesized compound. As a key intermediate in the synthesis of medicinally important nucleoside analogs, a thorough understanding of the synthesis and characterization of this compound is essential for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A convenient synthesis of this compound and -uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2',3',5'-Tri-O-acetyl-D-adenosine | 7387-57-7 [chemicalbook.com]
- 9. The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of acetylated adenosine analogs
An In-depth Technical Guide on the Biological Activity of Acetylated Adenosine Analogs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of acetylated adenosine analogs. Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1][2] These receptors are promising therapeutic targets for a wide range of conditions, including cardiovascular, inflammatory, and neurodegenerative diseases, as well as cancer.[2] However, the therapeutic utility of adenosine itself is limited by its short half-life of approximately one second in circulation, as it is rapidly metabolized by enzymes like adenosine deaminase and adenosine kinase.[3]
The development of adenosine analogs aims to overcome this limitation.[3] Acetylation, the process of introducing an acetyl functional group, is a key chemical modification in the synthesis of these analogs. It is often used to protect the hydroxyl groups on the ribose sugar during synthesis or to modify the final compound's pharmacological properties, potentially creating prodrugs with improved bioavailability.[1][4][5] This guide details the structure-activity relationships, quantitative biological data, experimental protocols, and key signaling pathways associated with acetylated adenosine analogs.
Synthesis of Acetylated Adenosine Analogs
The synthesis of acetylated adenosine analogs typically involves using acetyl groups as temporary protecting groups for the reactive hydroxyl moieties on the ribose ring (at the 2', 3', and 5' positions). This strategy allows for selective modifications at other positions of the adenosine scaffold, such as the N⁶ or C2 positions of the adenine base.
A common synthetic route starts with the peracetylation of adenosine or a precursor like 6-chloropurine riboside using acetic anhydride.[1][5] Once the ribose is protected, further modifications can be carried out. For instance, N⁶-substituted analogs can be prepared through nucleophilic substitution reactions.[2] Subsequent deprotection (deacetylation) yields the final desired analog. In some cases, the acetyl group is part of the final molecule, intended to modulate its biological activity. For example, N-acetylation of an aminobenzyl derivative has been performed using acetic anhydride to explore structure-activity relationships at adenosine receptors.[6]
Caption: A generalized workflow for the synthesis of adenosine analogs using acetylation as a key protection strategy.
Biological Activity and Structure-Activity Relationships
Acetylated adenosine analogs exhibit a wide range of biological activities, primarily through their interaction with the four adenosine receptor subtypes. Generally, adenosine analogs function as smooth muscle vasodilators and have demonstrated potential in inhibiting cancer progression.[7][8] The nature and position of the acetyl group, or its use as a protecting group for other modifications, significantly influence receptor affinity and selectivity.
-
A₃ Adenosine Receptor (A₃AR): The A₃AR is a key target for developing anti-inflammatory, cardioprotective, and anti-cancer agents.[1][9] The introduction of an acetamido group at the N⁶ position can have complex effects on A₃AR activity. For example, one study synthesized a 3-acetamidobenzyl derivative which demonstrated an unfavorable interaction at the A₃ receptor site.[6] However, despite reduced potency, this modification resulted in a compound that was 72-fold selective for the A₃ receptor over the A₁ receptor and 24-fold selective over the A₂A receptor.[6] This highlights that even modifications that decrease overall affinity can be useful for achieving receptor selectivity.
-
A₁ and A₂A Adenosine Receptors: The same 3-acetamido group that showed unfavorable interactions at the A₃ receptor was also found to be unfavorable at A₁ and A₂A receptors, suggesting that this particular modification generally reduces affinity across these receptor subtypes.[6] The development of selective agonists for these receptors often involves modifications at other positions, while acetylation of the ribose is used as a synthetic tool.
The primary signaling mechanism for adenosine receptors involves the modulation of adenylyl cyclase activity. A₁ and A₃ receptors typically couple to Gᵢ proteins to inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, A₂A and A₂B receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP production.[3]
Caption: Canonical signaling pathways for the four adenosine receptor subtypes, modulating cAMP levels.
Quantitative Data on Acetylated and Related Adenosine Analogs
The following table summarizes the binding affinities and selectivity of representative adenosine analogs, including an acetylated derivative, at human adenosine receptors. This data is critical for understanding the structure-activity relationships that guide drug design.
| Compound | Receptor Target | Ki (nM) | Selectivity | Reference |
| 2-O-(indole-substituted)-adenosine analog (11 ) | hA₃AR | 111 | Not specified | [1] |
| 3-Acetamido-N⁶-benzyladenosine-5′-uronamide (19 ) | A₃AR | --- | 72-fold vs. A₁; 24-fold vs. A₂A | [6] |
| N⁶-Cyclopentyladenosine (CPA) | A₁AR | --- | 400–800-fold selective for A₁ | [10] |
| CGS 21680 | A₂AAR | 21 | 140-fold selective for A₂A | [10] |
| MRS3558 | hA₃AR | <10 | Highly selective for A₃ | [3] |
Note: Data for non-acetylated but structurally relevant and highly selective compounds are included for comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of adenosine analogs.
Protocol 1: General Synthesis of 2-O-Alkyl-Substituted Adenosine Analogs
This protocol describes a multi-step synthesis where acetylation is used to protect the ribose moiety.
-
Protection: Start with 2-amino-6-chloropurine riboside, which is converted into 6-chloro-2-hydroxy-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine by reaction with an acetylating agent like acetic anhydride in pyridine.[1]
-
Alkylation: React the hydroxyl group at the C2 position of the purine ring with various indole iodides in the presence of caesium carbonate to yield the 2-O-alkylated intermediate.[1]
-
Deprotection and Amination: Perform a simultaneous removal of the acetyl protecting groups and amination at the C6 position by treating the intermediate with ammonium hydroxide solution. This one-pot reaction yields the final 2-O-alkyl-substituted adenosine analogs.[1]
-
Purification: Purify the final compounds using standard techniques such as column chromatography or crystallization.
-
Characterization: Confirm the structure of the synthesized compounds using analytical methods like ¹H NMR, mass spectrometry, and elemental analysis.[11]
Protocol 2: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
-
Membrane Preparation: Use membranes from a stable cell line (e.g., Chinese Hamster Ovary - CHO) engineered to express a high density of a single human adenosine receptor subtype (e.g., hA₁AR, hA₂AAR, or hA₃AR).[9]
-
Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).
-
Incubation: In a microplate, combine the cell membranes, a specific radioligand (e.g., [³H]CPA for A₁, [³H]CGS 21680 for A₂A, or [¹²⁵I]AB-MECA for A₃), and varying concentrations of the unlabeled test compound.[9][12]
-
Equilibration: Incubate the mixture for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: A typical workflow for the discovery and evaluation of novel acetylated adenosine analogs.
References
- 1. Synthesis of adenosine analogues with indole moiety as human adenosine A3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2066685B1 - Novel 2',3'-methylidene acetyl adenosine prodrugs for use as prodrugs for adenosine receptor agonists - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Design, synthesis and biological activity evaluation of adenosine analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 2',3',5'-Tri-O-acetyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of 2',3',5'-Tri-O-acetyladenosine, a synthetic adenosine analog. Given the limited direct research on the parent compound, this guide draws upon comprehensive studies of its close structural analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117/IMM-H007), to provide a detailed understanding of its expected absorption, distribution, metabolism, and excretion (ADME) profile. The primary metabolic transformation involves the hydrolysis of the acetyl groups, releasing the active therapeutic agent, adenosine.
Overview of Metabolic Transformation
This compound is designed as a prodrug to enhance the bioavailability of adenosine. The acetyl groups mask the polar hydroxyl groups of the ribose moiety, increasing its lipophilicity and facilitating cell membrane permeability. Following administration, it is anticipated to undergo rapid deacetylation by esterases present in the blood and tissues to yield adenosine.
The metabolic pathway of the analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, has been extensively studied in preclinical models, revealing a series of biotransformations. These include deacetylation, hydrolysis of the glycosidic bond, oxidation, and subsequent phase II conjugation reactions like glucuronidation and sulfation.[1][2]
Pharmacokinetic Profile
Table 1: Pharmacokinetic Parameters of IMM-H007 and its Metabolites in Hamsters Following Oral Administration [3]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| IMM-H007 | 15.2 ± 4.5 | 0.5 | 25.8 ± 7.9 | 1.8 ± 0.5 |
| M1 | 489.6 ± 121.7 | 1.0 | 1572.4 ± 456.3 | 2.5 ± 0.8 |
| MP | 1875.3 ± 562.1 | 2.0 | 9876.5 ± 2134.7 | 3.1 ± 0.9 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life. M1 is the deacetylated metabolite, and MP is a phosphorylated metabolite.
Metabolic Pathways
The metabolism of the analog 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine involves both phase I and phase II reactions, leading to the formation of several metabolites.[1][2]
Phase I Metabolism
The initial and primary metabolic reactions are the hydrolysis of the acetyl esters and the glycosidic bond.
-
Deacetylation: The three acetyl groups are removed by esterases to yield the corresponding adenosine analog.
-
Hydrolysis: The glycosidic bond between the ribose and the adenine base can be cleaved, resulting in the formation of the adenine derivative.
-
Oxidation: The adenine ring can undergo oxidation, for instance, at the C-8 position.[1][2]
Phase II Metabolism
The metabolites from phase I reactions can undergo further conjugation.
-
Glucuronidation: Glucuronic acid can be attached to hydroxyl groups.
-
Sulfonylation: A sulfonate group can be added to hydroxyl groups.
Caption: Proposed metabolic pathway of a close structural analog.
Experimental Protocols
The following are summaries of methodologies employed in the study of 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine metabolism, which are applicable for investigating this compound.
In Vivo Pharmacokinetic Study in Hamsters[3]
-
Animal Model: Male Syrian golden hamsters.
-
Drug Administration: Oral gavage of IMM-H007.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation. Proteins were precipitated using acetonitrile.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the simultaneous quantification of the parent drug and its metabolites.
-
Chromatography: A C18 column was used for separation with a gradient mobile phase of acetonitrile and water containing formic acid.
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode using selected reaction monitoring (SRM).
Caption: Experimental workflow for a typical pharmacokinetic study.
Metabolite Identification in Rat Urine[2]
-
Animal Model: Male Wistar rats.
-
Drug Administration: Oral gavage of WS070117.
-
Sample Collection: Urine was collected over 24 hours.
-
Sample Preparation: Urine samples were centrifuged and the supernatant was dried and reconstituted in methanol.
-
Analytical Methods:
-
High-performance liquid chromatography with diode array detection (HPLC-DAD) for initial separation and detection.
-
Electrospray ionization mass spectrometry (ESI-MS) for molecular weight determination.
-
Off-line microprobe Nuclear Magnetic Resonance (NMR) for structural elucidation of isolated metabolites.
-
-
Chromatography: A C18 column with a methanol/water gradient was used for separation.
Adenosine Signaling Pathways
Upon deacetylation, the liberated adenosine exerts its physiological effects by activating adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors that modulate the activity of adenylyl cyclase and other signaling effectors.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.
The activation of these pathways mediates a wide range of physiological responses, including vasodilation, anti-inflammatory effects, and neurotransmission modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2',3',5'-Tri-O-acetyladenosine: Discovery, History, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of 2',3',5'-Tri-O-acetyladenosine. Initially synthesized as a protected intermediate in the burgeoning field of nucleoside chemistry, this acetylated analog of adenosine has become a valuable tool in biomedical research, primarily for its role as a cell-permeable prodrug of adenosine. This document details its historical context, key synthetic methodologies with explicit experimental protocols, and its application in studying adenosine-mediated signaling pathways. Quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its properties and utility.
Introduction
This compound is a synthetic derivative of the endogenous nucleoside adenosine, in which the hydroxyl groups of the ribose moiety at the 2', 3', and 5' positions are protected by acetyl groups. This modification renders the molecule more lipophilic, thereby enhancing its ability to cross cellular membranes. Once inside the cell, endogenous esterases hydrolyze the acetyl groups, releasing adenosine to exert its physiological effects. This prodrug approach allows for the controlled delivery of adenosine to intracellular and extracellular environments, bypassing the challenges associated with the rapid metabolism and short half-life of adenosine itself. This guide explores the journey of this compound from a synthetic curiosity to a valuable research tool.
Discovery and History
The precise moment of the first synthesis of this compound is not documented in a singular "discovery" paper. Its emergence is intrinsically linked to the foundational work on the structure and synthesis of nucleic acids in the mid-20th century. The pioneering research of Phoebus Levene and his contemporaries in the 1930s, which elucidated the fundamental structure of nucleosides, paved the way for their chemical modification.
The subsequent decades, particularly the 1950s and 1960s, witnessed a surge in the chemical synthesis of nucleotides and polynucleotides, most notably in the laboratory of Nobel laureate Har Gobind Khorana. During this era, the use of protecting groups, such as acetyl esters, became a standard and essential strategy to achieve regioselective reactions on the sugar moieties of nucleosides. It is highly probable that this compound was first synthesized during this period as a crucial, albeit unheralded, intermediate in the assembly of more complex nucleic acid chains.
A significant milestone in its documented history is the 1971 publication by F. J. Rajabalee, which described a "convenient synthesis" of this compound.[1] This suggests that while the compound was already known and in use, Rajabalee's method offered a more efficient or practical route for its preparation, making it more accessible to the broader scientific community. Since then, it has been widely used as a precursor for the synthesis of a variety of adenosine analogs and as a tool to study adenosine signaling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7387-57-7 | [2] |
| Molecular Formula | C₁₆H₁₉N₅O₇ | [2] |
| Molecular Weight | 393.35 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 168-170 °C | [4] |
| Solubility | Soluble in DMSO, DMF, and methanol | [5] |
| Storage | -20°C, protect from light | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved by the acetylation of adenosine. Several methods have been reported, with the most common employing acetic anhydride in the presence of a base, such as pyridine.
Acetic Anhydride and Pyridine Method
This is a widely used and generally effective method for the per-O-acetylation of nucleosides. Pyridine acts as both the solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.
Experimental Protocol:
-
Dissolution: Dissolve adenosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen). The concentration can vary, but a common range is 0.1-0.5 M.
-
Addition of Acetylating Agent: Cool the solution in an ice bath (0°C) and slowly add acetic anhydride (at least 3 equivalents, often a slight excess is used per hydroxyl group) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up: Remove the solvents under reduced pressure. The residue can be co-evaporated with toluene to remove residual pyridine. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer sequentially with a weak acid (e.g., 5% HCl or saturated NH₄Cl solution) to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield pure this compound.[6]
"Acid Acetylation" Method
This method, as described in early literature, involves the use of acetic anhydride in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Mixture: To a solution of adenosine in acetic acid, add acetic anhydride and a catalytic amount of an acid chloride (e.g., acetyl chloride).
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up and Purification: The work-up and purification steps are similar to the acetic anhydride and pyridine method, involving neutralization, extraction, and chromatographic purification.[7]
Experimental Workflow for Synthesis and Purification:
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Biological Activity and Mechanism of Action
The primary biological significance of this compound lies in its function as a prodrug of adenosine. The acetyl groups mask the polar hydroxyl groups of the ribose, increasing its lipophilicity and allowing it to readily diffuse across cell membranes.
Intracellular Conversion to Adenosine
Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bonds, releasing free adenosine. This intracellularly generated adenosine can then act on its various targets.
Hydrolysis Workflow:
Caption: The process of intracellular conversion of this compound to adenosine.
Adenosine Signaling Pathways
The released adenosine can then interact with four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes.
-
A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
The modulation of cAMP levels by adenosine receptor activation triggers a cascade of downstream signaling events that ultimately mediate the physiological effects of adenosine, including regulation of heart rate, neurotransmission, inflammation, and apoptosis.
Adenosine Receptor Signaling Pathways:
Caption: An overview of the signaling cascades initiated by adenosine binding to its receptors.
Quantitative Biological Data
Direct quantitative data on the binding affinity (Kᵢ or Kₔ) or functional activity (IC₅₀ or EC₅₀) of this compound at adenosine receptors is scarce in the literature. This is because it is considered a prodrug, and its biological effects are attributed to the released adenosine. The rate of hydrolysis to adenosine is a more relevant parameter for its pharmacological activity. Studies on derivatives of this compound have been conducted to evaluate their pharmacokinetic properties. For instance, the pharmacokinetics of 2',3',5'-tri-O-acetyl-N⁶-(3-hydroxylaniline)adenosine have been studied in hamsters, demonstrating its conversion to active metabolites.[8]
Applications in Research and Drug Development
This compound serves as a valuable tool in various research and development contexts:
-
Studying Adenosine Signaling: By providing a sustained release of adenosine within cells and tissues, it allows researchers to investigate the downstream effects of adenosine receptor activation in a more controlled manner than by applying adenosine directly, which is rapidly cleared.
-
Prodrug Development: It serves as a lead compound and a synthetic intermediate for the development of more sophisticated adenosine-based prodrugs with improved pharmacokinetic profiles and targeted delivery.
-
Chemical Synthesis: It remains a key intermediate in the synthesis of various adenosine analogs, where protection of the ribose hydroxyl groups is necessary to achieve selective modifications at other positions of the molecule.
Conclusion
From its origins as a protected nucleoside in the early days of nucleic acid chemistry, this compound has evolved into a widely used pharmacological tool. Its ability to efficiently deliver adenosine into cells has made it indispensable for studying the complex and multifaceted roles of adenosine in physiology and pathophysiology. As research into adenosine signaling continues to uncover new therapeutic targets, the utility of this compound and its derivatives in drug discovery and development is set to expand further. This guide has provided a detailed overview of its history, synthesis, and biological importance, offering a valuable resource for researchers in the field.
References
- 1. A convenient synthesis of this compound and -uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2′,3′,5’-Tri-O-acetyl-D-adenosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. 2′,3′,5′-Tri-O-acetyl adenosine | 7387-57-7 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2',3',5'-Tri-O-acetyladenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2',3',5'-Tri-O-acetyladenosine, a key intermediate in the synthesis of various nucleoside analogs and a prodrug form of adenosine. This document details its structural and chemical properties, including melting point, solubility, and spectral characteristics. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of its relevance in the context of adenosine signaling pathways. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a synthetic derivative of the endogenous nucleoside adenosine. The acetylation of the hydroxyl groups on the ribose sugar moiety increases its lipophilicity, thereby enhancing its ability to cross cell membranes. In biological systems, it can be deacetylated to release adenosine, acting as a prodrug. This property makes it a valuable tool in studying the physiological and pathological roles of adenosine, as well as a starting material for the synthesis of various adenosine receptor agonists and antagonists with therapeutic potential. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N₅O₇ | [1] |
| Molecular Weight | 393.35 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 168-170 °C | [2] |
Solubility
| Solvent | Solubility |
| Chloroform | Sparingly soluble |
| Methanol | Sparingly soluble |
| Dimethyl sulfoxide (DMSO) | Slightly soluble |
Spectroscopic Data
2.3.1. UV/Visible Spectroscopy
| Solvent | λmax (nm) |
| Ethanol | ~259 |
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are characteristic chemical shifts (δ) in ppm from ¹H and ¹³C NMR spectra.
¹H NMR (in DMSO-d₆): [3]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.83 | s | 6-NH |
| 8.52 | s | 8-H |
| 8.42 | s | 2-H |
| 6.27 | d | 1'-H |
| 6.06 | dd | 2'-H |
| 5.65 | dd | 3'-H |
| 4.43 | dd | 5'-Ha |
| 4.39 | m | 4'-H |
| 4.25 | dd | 5'-Hb |
| 2.12 | s | 3'-OCOCH₃ |
| 2.04 | s | 2'-OCOCH₃ |
| 2.01 | s | 5'-OCOCH₃ |
¹³C NMR (in DMSO-d₆): [4]
| Chemical Shift (ppm) | Assignment |
| 170.6 | C=O (acetyl) |
| 158.3 | C6 |
| 152.0 | C2 |
| 151.5 | C4 |
| 141.4 | C8 |
| 139.1 | C5 |
| 88.5 | C1' |
| 85.8 | C4' |
| 73.9 | C2' |
| 70.7 | C3' |
| 61.5 | C5' |
| 20.7-21.1 | CH₃ (acetyl) |
2.3.3. Infrared (IR) Spectroscopy
Characteristic peaks in the FTIR spectrum include:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3100 | N-H stretching (amine) |
| ~1740 | C=O stretching (ester, acetyl) |
| ~1650 | C=N and C=C stretching (purine ring) |
| ~1230 | C-O stretching (ester, acetyl) |
Experimental Protocols
Synthesis of this compound
A general and convenient method for the synthesis of this compound involves the acetylation of adenosine.[5][6]
Materials:
-
Adenosine
-
Acetic anhydride
-
Pyridine
-
Ethanol
-
Ice bath
-
Stirring apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve adenosine in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Purification by Column Chromatography
For higher purity, the product can be purified using silica gel column chromatography.[7]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of dichloromethane and methanol)
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the eluent, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Biological Context and Signaling Pathways
This compound serves as a membrane-permeable prodrug of adenosine. Once inside the cell, it is believed to be deacetylated by intracellular esterases to release adenosine. Adenosine is a crucial signaling molecule that exerts its effects by binding to four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes.
The activation of these receptors triggers various downstream signaling cascades. For instance, A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors usually couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in cAMP levels. These signaling pathways modulate a wide range of cellular functions, including neurotransmission, inflammation, and cardiovascular function.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Adenosine Signaling Pathway
Caption: Simplified overview of the adenosine signaling pathway.
References
- 1. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2′,3′,5′-Tri-O-acetyl adenosine | 7387-57-7 [sigmaaldrich.com]
- 3. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A convenient synthesis of this compound and -uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 2',3',5'-Tri-O-acetyladenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetyladenosine is a synthetic, acetylated derivative of the endogenous nucleoside adenosine. As an adenosine analog, it is utilized in biochemical research and medicinal chemistry to investigate the roles of adenosine signaling in various physiological and pathological processes. Adenosine analogs are known to exhibit a range of biological activities, including acting as smooth muscle vasodilators and inhibiting cancer progression. The acetyl groups in this compound enhance its lipophilicity, potentially facilitating its transport across cell membranes. While specific data for this compound is limited in publicly available literature, research on its derivatives, such as 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine, provides valuable insights into its potential mechanisms of action, particularly in the context of metabolic regulation and cancer cell signaling.
These application notes provide a comprehensive overview of the experimental use of this compound and its derivatives in cell culture, including detailed protocols, data presentation, and visualization of relevant signaling pathways.
Data Presentation
While specific quantitative data for this compound is not extensively available, the following table summarizes the dose-dependent effects of a closely related derivative, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (referred to as WS010117 in a key study), on the activation of AMP-activated protein kinase (AMPK) in HepG2 human liver cancer cells.
| Compound | Cell Line | Parameter Measured | Concentration Range | Observed Effect | Reference |
| 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine | HepG2 | AMPK Phosphorylation (Activation) | 0.01 - 10 µM | Dose-dependent increase in AMPK phosphorylation.[1] | [1] |
Experimental Protocols
The following protocols are based on established methodologies for handling adenosine analogs and the specific procedures described for the derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine. These can be adapted for the use of this compound in various cell culture experiments.
Protocol 1: General Procedure for Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line of interest
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentrations for your experiment.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Protocol 2: Treatment of HepG2 Cells and Analysis of AMPK Activation by Western Blot
This protocol is adapted from a study on 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine.[1]
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
6-well or 12-well cell culture plates
-
Working solutions of this compound (or its derivative)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in complete growth medium at 37°C in a humidified 5% CO2 incubator.
-
Seed HepG2 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
Once the cells reach the desired confluency, remove the growth medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 30 minutes to 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Working solutions of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Signaling Pathways and Visualizations
Adenosine Receptor Signaling
This compound, as an adenosine analog, is expected to interact with adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity and other downstream effectors. The specific receptor subtype activated and the resulting signaling cascade can be cell-type dependent.
Caption: General Adenosine Receptor Signaling Pathways.
AMPK Signaling Pathway Activated by a this compound Derivative
The derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[1] This activation can lead to the inhibition of anabolic pathways and the stimulation of catabolic pathways, which can be a therapeutic strategy in metabolic diseases and cancer.
Caption: AMPK Signaling Pathway Activated by a Derivative.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for conducting cell-based assays with this compound.
Caption: General Experimental Workflow for Cell-Based Assays.
References
Application Notes and Protocols: Utilizing 2',3',5'-Tri-O-acetyladenosine in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetyladenosine is a synthetic, cell-permeable prodrug of adenosine. Due to the addition of three acetyl groups to the ribose moiety, the molecule is more lipophilic than adenosine, which facilitates its passive diffusion across the cell membrane. Once inside the cell, the acetyl groups are rapidly removed by intracellular esterases, releasing adenosine. This strategy allows for the effective delivery of adenosine into the intracellular environment, bypassing the need for nucleoside transporters.
The resulting increase in intracellular adenosine concentration can significantly impact various cellular signaling pathways, most notably by serving as a substrate for adenosine kinase, leading to the production of adenosine monophosphate (AMP). The subsequent rise in the intracellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Consequently, this compound can be employed as a tool in cell-based assays to activate AMPK and other adenosine-responsive kinase pathways. This application note provides a framework for utilizing this compound to screen for inhibitors of these kinase signaling cascades.
Mechanism of Action
The primary mechanism of action of this compound in the context of kinase signaling is its intracellular conversion to adenosine and subsequent metabolic products. This process can be summarized in the following steps:
-
Cellular Uptake: The lipophilic this compound passively diffuses across the plasma membrane into the cytoplasm.
-
Intracellular Hydrolysis: Intracellular esterases cleave the three acetyl groups from the ribose sugar, releasing free adenosine.
-
Phosphorylation to AMP: Adenosine kinase (ADK) phosphorylates adenosine to produce adenosine monophosphate (AMP).
-
AMPK Activation: The increase in the intracellular AMP:ATP ratio leads to the allosteric activation of AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance.
Applications in Kinase Inhibitor Screening
The primary application of this compound in this context is as a cellular activator of the AMPK signaling pathway for the purpose of identifying inhibitors. This approach is valuable for discovering compounds that may inhibit AMPK directly or act on upstream or downstream components of the pathway.
Primary Application: High-throughput screening (HTS) for inhibitors of this compound-induced AMPK activation.
Secondary Applications:
-
Screening for inhibitors of other adenosine-responsive kinase pathways, such as the ERK and JNK pathways.
-
Studying the downstream consequences of AMPK activation and identifying compounds that modulate these effects.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for Inhibitors of AMPK Activation
This protocol describes a cell-based assay to screen for compounds that inhibit the activation of AMPK induced by this compound. The readout is the phosphorylation of a downstream target of AMPK, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line expressing AMPK (e.g., HEK293, HepG2)
-
384-well clear-bottom, black-walled microplates
-
This compound (stock solution in DMSO)
-
Test compound library (in DMSO)
-
Positive control inhibitor (e.g., Compound C)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-phospho-ACC (Ser79), Mouse anti-total-ACC
-
Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488), Goat anti-mouse IgG (Alexa Fluor 594)
-
DAPI nuclear stain
-
High-content imaging system or fluorescent plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition:
-
Using a liquid handler, add test compounds to the desired final concentration.
-
Include negative controls (DMSO vehicle) and positive controls (a known AMPK inhibitor like Compound C).
-
-
Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C.
-
Stimulation: Add this compound to all wells (except for unstimulated controls) to a final concentration that elicits a robust phosphorylation of ACC (typically in the range of 50-100 µM, to be optimized).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells with PBS containing 0.1% Tween-20. Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the wells and read the plate on a high-content imager. Quantify the fluorescence intensity of phospho-ACC and normalize it to the total ACC signal.
Protocol 2: In-Cell Western for Hit Confirmation
This protocol provides a higher throughput method for confirming hits from the primary screen.
Materials:
-
Same as Protocol 1, but with IRDye® labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse).
-
Odyssey® Imaging System or similar infrared imager.
Procedure:
-
Follow steps 1-8 of Protocol 1.
-
Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of the two IRDye® labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging: Wash the wells and allow the plate to dry completely. Scan the plate on an Odyssey® imager at both 700 nm and 800 nm wavelengths.
-
Analysis: Quantify the integrated intensity in each channel. Calculate the ratio of the phospho-ACC signal (800 nm) to the total ACC signal (700 nm).
Protocol 3: Measurement of Intracellular Adenosine and AMP by LC-MS/MS
This protocol is to confirm that hit compounds are not simply preventing the conversion of this compound to adenosine and AMP.
Materials:
-
Cultured cells treated with test compounds and this compound.
-
Ice-cold 0.9% NaCl solution.
-
Ice-cold methanol.
-
LC-MS/MS system.
Procedure:
-
Culture and treat cells as in the primary screen.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold 0.9% NaCl.
-
Add ice-cold methanol to the cells and incubate at -20°C for 15 minutes.
-
Scrape the cells and collect the methanol extract.
-
-
Sample Preparation: Centrifuge the extract to pellet debris. Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and analyze by LC-MS/MS to quantify the levels of adenosine and AMP.
Protocol 4: Intracellular Esterase Activity Assay
This protocol can be used to identify compounds that inhibit the initial hydrolysis of this compound.
Materials:
-
Cell lysate from the cell line used in the primary screen.
-
Esterase substrate (e.g., p-nitrophenyl acetate).
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate in a non-denaturing buffer.
-
Assay:
-
Add cell lysate to the wells of a 96-well plate.
-
Add test compounds at various concentrations.
-
Add the esterase substrate (p-nitrophenyl acetate).
-
-
Measurement: Monitor the change in absorbance at 405 nm over time, which corresponds to the production of p-nitrophenol. Calculate the rate of reaction to determine esterase activity.
Data Presentation
Quantitative data from screening and follow-up experiments should be organized in tables for clear interpretation and comparison.
Table 1: Primary Screening Hit Summary
| Compound ID | % Inhibition of pACC Signal (at 10 µM) |
|---|---|
| Cmpd-001 | 95.2 |
| Cmpd-002 | 88.7 |
| ... | ... |
| DMSO Control | 0.0 |
| Positive Control | 99.5 |
Table 2: IC50 Values for Confirmed Hits
| Compound ID | IC50 (µM) for pACC Inhibition |
|---|---|
| Cmpd-001 | 0.5 |
| Cmpd-002 | 1.2 |
| ... | ... |
Table 3: Effect of Hits on Intracellular Nucleotide Levels
| Compound ID (at 10 µM) | Relative Adenosine Level | Relative AMP Level |
|---|---|---|
| Cmpd-001 | No significant change | No significant change |
| Cmpd-003 (Esterase Inhibitor) | Decrease | Decrease |
| DMSO Control | 100% | 100% |
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2',3',5'-Tri-O-acetyladenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3',5'-Tri-O-acetyladenosine is a protected derivative of the nucleoside adenosine, often used as a key intermediate in the synthesis of various biologically active adenosine analogues. Ensuring the purity of this starting material is critical for the successful synthesis of target molecules and for minimizing the presence of impurities in final active pharmaceutical ingredients. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and for the separation of its potential related substances.
While specific literature on the purity analysis of this compound is not extensively available, a reliable method can be adapted from established protocols for structurally similar compounds, such as 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine.[1][2][3][4] This method utilizes reversed-phase chromatography with UV detection, a widely accepted technique for the analysis of nucleoside derivatives.
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: A system equipped with a gradient pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV detector.
-
Column: A reversed-phase C18 column (e.g., ReproSil-Pur 120 C18, 3 µm, 2 mm x 100 mm or similar) is recommended for efficient separation.[4]
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm).
2. Reagents and Materials
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water.
-
Formic Acid: Analytical grade (optional, for mobile phase modification).
-
Ammonium Acetate: Analytical grade (optional, for mobile phase modification).
-
This compound reference standard.
-
Sample of this compound for analysis.
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the purity analysis of this compound.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 3 µm, 2 mm x 100 mm[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B (linear gradient); 25-30 min: 90% B; 30.1-35 min: 10% B (column re-equilibration) |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 260 nm (based on UV maxima of adenosine) |
| Injection Volume | 5 - 20 µL |
4. Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the Standard Solution.
-
Blank Solution: Use the 50:50 (v/v) mixture of acetonitrile and water.
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the Standard Solution six times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.
-
The tailing factor for the principal peak should be between 0.8 and 1.5.
-
The theoretical plate count for the principal peak should be not less than 2000.
-
6. Analytical Procedure
-
Inject the blank solution to ensure the absence of interfering peaks.
-
Inject the Standard Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the principal peak of this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area normalization method. The purity is the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative data for a typical analysis should be summarized in a table for clarity and easy comparison.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | tR1 | A1 | %A1 |
| Main Peak | tR2 | A2 | %A2 |
| Impurity 2 | tR3 | A3 | %A3 |
| ... | ... | ... | ... |
| Total | ΣAi | 100.0 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
References
- 1. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR | PLOS One [journals.plos.org]
- 2. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive characterization of in vitro and in vivo metabolites of 2',3',5'‑tri‑O‑acetyl‑N6‑(3‑hydroxyphenyl) adenosine and study of the metabolites distribution in rats by combined methods of HPLC-DAD, off-line cryoNMR, and HPLC-QTOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2',3',5'-Tri-O-acetyladenosine as a Prodrug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetyladenosine is a synthetic derivative of the endogenous nucleoside adenosine. By acetylating the hydroxyl groups on the ribose sugar, the polarity of the adenosine molecule is significantly reduced. This modification transforms it into a lipophilic prodrug that can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier. Once inside the target cells or in systemic circulation, the acetyl groups are cleaved by endogenous esterases, releasing the parent adenosine molecule to exert its pharmacological effects. This prodrug strategy is a valuable tool for enhancing the bioavailability and therapeutic efficacy of adenosine and its analogs, which have a wide range of potential applications in cardiovascular, neurological, and inflammatory diseases.
These application notes provide an overview of the this compound prodrug system, including its mechanism of action, and detailed protocols for the synthesis, characterization, and evaluation of corresponding prodrugs.
Mechanism of Action
The utility of this compound as a prodrug lies in its ability to be enzymatically converted to the active parent drug, adenosine. The acetyl groups at the 2', 3', and 5' positions of the ribose moiety are susceptible to hydrolysis by esterase enzymes, which are ubiquitously present in the body, particularly in the liver, plasma, and intestinal tract[1]. This enzymatic cleavage regenerates the free hydroxyl groups, releasing adenosine to interact with its target receptors.
Physicochemical and Pharmacokinetic Properties
The acetylation of adenosine significantly alters its physicochemical properties, leading to improved pharmacokinetic characteristics.
| Property | This compound | Adenosine | Reference |
| Molecular Formula | C16H19N5O7 | C10H13N5O4 | [2] |
| Molecular Weight | 393.35 g/mol | 267.24 g/mol | [2] |
| Appearance | White powder | White crystalline powder | [3] |
| Aqueous Solubility | Increased lipophilicity suggests lower aqueous solubility compared to adenosine | Soluble in water | [4] |
| LogP (calculated) | -0.1 | -1.1 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Prodrugs
This protocol describes a general method for the acetylation of adenosine or its analogs.
Materials:
-
Adenosine or adenosine analog
-
Acetic anhydride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve adenosine (1 equivalent) in anhydrous pyridine in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (3-5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
For the synthesis of conjugates where a parent drug is attached to the adenosine moiety, further chemical modifications would be necessary, potentially involving the N6 position of the adenine ring[5].
Protocol 2: In Vitro Stability in Simulated Gastric and Intestinal Fluids
This protocol assesses the chemical stability of the prodrug in environments mimicking the stomach and small intestine.
Materials:
-
This compound prodrug
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
-
Vials
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
Procedure:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO or methanol).
-
Prepare SGF and SIF solutions according to USP guidelines.
-
Incubate the SGF and SIF solutions at 37°C.
-
Spike the prodrug stock solution into the pre-warmed SGF and SIF to a final concentration of 1-10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to precipitate proteins and stop degradation.
-
Centrifuge the quenched samples to pellet any precipitates.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug.
-
Calculate the half-life (t1/2) of the prodrug in each fluid by plotting the natural logarithm of the remaining prodrug concentration versus time.
| Fluid | pH | Typical Incubation Time | Purpose |
| Simulated Gastric Fluid (SGF) | 1.2 | 2 hours | Assess stability in stomach acid[6][7] |
| Simulated Intestinal Fluid (SIF) | 6.8 | 4 hours | Assess stability in the small intestine[6] |
Protocol 3: In Vitro Esterase-Mediated Hydrolysis
This protocol determines the rate of enzymatic conversion of the prodrug to the parent drug.
Materials:
-
This compound prodrug
-
Porcine liver esterase (PLE) or human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
HPLC system
-
Incubator or water bath at 37°C
-
Vials
-
Quenching solution
Procedure:
-
Prepare a stock solution of the prodrug.
-
Prepare a working solution of the esterase source (e.g., PLE or HLM) in phosphate buffer.
-
Pre-warm the buffer and prodrug solution to 37°C.
-
Initiate the reaction by adding the esterase solution to the prodrug solution in a vial.
-
At various time points, withdraw aliquots and quench the reaction as described in Protocol 2.
-
Analyze the samples by HPLC to quantify the concentrations of both the prodrug and the released parent drug (adenosine).
-
Determine the rate of hydrolysis and the half-life of the prodrug in the presence of esterases. The rate of hydrolysis can be determined from the initial linear phase of the concentration-time plot of the parent drug formation[8].
| Parameter | Description | Typical Value |
| Enzyme Source | Porcine Liver Esterase (PLE) or Human Liver Microsomes (HLM) | Varies by experiment |
| Buffer | Phosphate Buffer | pH 7.4 |
| Temperature | 37°C | - |
| Prodrug Concentration | 1-10 µM | - |
| Enzyme Concentration | To be optimized for linear reaction kinetics | - |
Protocol 4: Cell Permeability Assay (Caco-2 Model)
This protocol evaluates the ability of the prodrug to cross an intestinal epithelial cell barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the prodrug solution in HBSS to the apical (donor) side of the Transwell insert.
-
At specified time intervals, collect samples from the basolateral (receiver) side.
-
Analyze the samples from both the apical and basolateral compartments by LC-MS/MS to determine the concentrations of the prodrug and the parent drug.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Conclusion
The this compound prodrug delivery system offers a promising strategy to overcome the pharmacokinetic limitations of adenosine and its analogs. The protocols provided herein offer a framework for the synthesis, characterization, and in vitro evaluation of these prodrugs. By systematically assessing their stability, enzymatic conversion, and permeability, researchers can effectively design and develop novel therapeutics with enhanced efficacy for a variety of disease indications.
References
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2′,3′,5’-Tri-O-acetyl-D-adenosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. citedrive.com [citedrive.com]
- 8. researchgate.net [researchgate.net]
Application of 2',3',5'-Tri-O-acetyladenosine in Metabolic Labeling: A Feasibility Assessment and Guide to Alternative Methods
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document addresses the application of 2',3',5'-Tri-O-acetyladenosine in the metabolic labeling of nascent RNA. Following a comprehensive review of currently available scientific literature, it has been determined that there are limited to no established protocols or significant data supporting the use of this compound for this purpose. The acetyl groups on the ribose are likely removed by cellular esterases, yielding adenosine, which would then enter the general nucleotide pool, making it unsuitable for distinguishing newly synthesized RNA from the pre-existing RNA population.
Given the interest in metabolic labeling of adenosine analogs for transcriptomic studies, this application note will instead focus on a widely adopted and well-documented alternative: 4-thiouridine (4sU) . This uridine analog is readily incorporated into newly transcribed RNA and allows for its subsequent isolation and analysis. The principles, protocols, and data presented herein for 4sU will provide a robust framework for researchers seeking to investigate RNA synthesis and degradation dynamics.
Application Notes: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
Introduction
Metabolic labeling of newly transcribed RNA is a powerful technique to study the dynamics of gene expression, including RNA synthesis, processing, and decay rates. The method involves introducing a modified nucleoside analog to cells, which is incorporated into nascent RNA transcripts by cellular RNA polymerases. This chemical "tag" allows for the selective purification and analysis of newly synthesized RNA from the total RNA pool. 4-thiouridine (4sU) is a photoreactive analog of uridine that is efficiently used by cells and incorporated into RNA in place of uridine.[1][2] The incorporated 4sU can be specifically derivatized, enabling the isolation of newly transcribed RNA.
Principle of the Method
The workflow for metabolic labeling of RNA with 4sU involves several key steps:
-
Labeling: Cells are incubated with 4sU for a defined period, during which it is taken up by the cells, converted to 4sU-triphosphate (s4UTP), and incorporated into newly synthesized RNA.[3]
-
RNA Isolation: Total RNA is extracted from the cells.
-
Thiol-specific Biotinylation: The thiol group in the incorporated 4sU is reacted with a biotinylating reagent, such as biotin-HPDP, which forms a disulfide bond. This attaches a biotin molecule to the newly transcribed RNA.[2][3]
-
Affinity Purification: The biotinylated RNA is selectively captured using streptavidin-coated magnetic beads.
-
Elution: The purified, newly transcribed RNA is released from the beads by cleavage of the disulfide bond with a reducing agent like dithiothreitol (DTT).
-
Downstream Analysis: The isolated nascent RNA can be used for various downstream applications, including quantitative real-time PCR (qRT-PCR), microarray analysis, or next-generation sequencing (RNA-Seq).
Experimental Workflow
Caption: Experimental workflow for metabolic labeling of nascent RNA using 4-thiouridine.
Metabolic Pathway of 4-thiouridine
Caption: Simplified metabolic pathway of 4-thiouridine incorporation into nascent RNA.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 4-thiouridine
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%) in a sterile culture dish.
-
Prepare the labeling medium by adding the 4sU stock solution to the pre-warmed complete culture medium to achieve the desired final concentration. A typical starting concentration is 100-200 µM.[1]
-
Aspirate the existing medium from the cells and wash once with warm PBS.
-
Add the 4sU-containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period. This can range from 5 minutes to several hours, depending on the experimental goals (e.g., short pulses for synthesis rates, longer periods for sufficient yield).
-
After the incubation period, remove the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the dish.
-
Proceed with total RNA isolation according to the manufacturer's protocol.
Protocol 2: Biotinylation and Purification of 4sU-labeled RNA
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
Biotin-HPDP (1 mg/mL in DMF)
-
10x Biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer (containing a reducing agent like 100 mM DTT)
Procedure:
-
Resuspend up to 100 µg of total RNA in RNase-free water.
-
Add 10x Biotinylation buffer to a final concentration of 1x.
-
Add Biotin-HPDP to a final concentration of 0.2 mg/mL.[2]
-
Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation.
-
Purify the biotinylated RNA from excess biotin-HPDP using chloroform/isopropanol precipitation.
-
Resuspend the RNA pellet in RNase-free water.
-
Equilibrate the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Add the biotinylated RNA to the equilibrated beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Wash the beads several times with appropriate wash buffers to remove non-biotinylated RNA.
-
Elute the captured 4sU-labeled RNA by incubating the beads in the elution buffer for 5-10 minutes at room temperature.
-
Collect the supernatant containing the purified newly transcribed RNA.
-
The purified RNA can now be used for downstream applications.
Quantitative Data
The following tables provide representative quantitative data from metabolic labeling experiments using 4sU.
Table 1: 4sU Labeling Efficiency in Different Cell Lines
| Cell Line | 4sU Concentration (µM) | Labeling Time (hours) | Percentage of Labeled RNA (%) |
| HEK293T | 100 | 2 | 5.2 ± 0.8 |
| HeLa | 150 | 4 | 8.1 ± 1.2 |
| Mouse Embryonic Fibroblasts | 200 | 1 | 3.5 ± 0.6 |
Data are presented as mean ± standard deviation from triplicate experiments and are representative examples from published studies.
Table 2: Half-life of Selected Transcripts Measured by 4sU Pulse-Chase
| Gene | Half-life in Control Cells (hours) | Half-life after Treatment X (hours) | Fold Change |
| MYC | 0.5 | 0.8 | 1.6 |
| FOS | 0.3 | 0.3 | 1.0 |
| GAPDH | > 8 | > 8 | - |
| CCND1 | 1.2 | 2.5 | 2.1 |
This table illustrates how metabolic labeling can be used to determine changes in RNA stability. Data are hypothetical and for illustrative purposes.
Conclusion
While this compound does not appear to be a suitable reagent for the metabolic labeling of nascent RNA, well-established alternatives like 4-thiouridine provide a robust and reliable method for such studies. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement metabolic RNA labeling in their experimental workflows, enabling detailed investigation of transcriptomic dynamics. Careful optimization of labeling conditions is recommended for each specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]
- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2',3',5'-Tri-O-acetyladenosine in Adenosine Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
2',3',5'-Tri-O-acetyladenosine is a synthetic, cell-permeable analog of the endogenous nucleoside adenosine. In the study of adenosine receptor pharmacology, it serves as a valuable research tool, primarily functioning as a prodrug that, once administered in vitro or in vivo, is rapidly hydrolyzed by cellular esterases to release adenosine. This controlled delivery of the active agonist, adenosine, allows for the investigation of the physiological and pathological roles of the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.
The acetylation of the 2', 3', and 5' hydroxyl groups of the ribose moiety increases the lipophilicity of the adenosine molecule, facilitating its passage across cell membranes. Inside the cell, non-specific esterases cleave the acetyl groups, liberating adenosine to act on its cognate G protein-coupled receptors (GPCRs). This prodrug approach is particularly useful for circumventing the rapid metabolism and uptake of exogenously applied adenosine in the extracellular space, thereby providing a more sustained and uniform activation of adenosine receptors in cellular and tissue-based assays.
The study of this compound is therefore indirect; its effects are attributable to the resulting adenosine. It is critical to note that this compound itself is considered to have negligible affinity for adenosine receptors. The acylation of the ribose hydroxyl groups is known to significantly reduce or abolish receptor binding. Consequently, any observed pharmacological activity is contingent upon its conversion to adenosine.
Pharmacological Data of Adenosine (the Active Metabolite)
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of adenosine at the four human adenosine receptor subtypes. This data is essential for interpreting experiments where this compound is used as an adenosine precursor.
| Receptor Subtype | G-protein Coupling | Ligand | Parameter | Value (nM) |
| A₁ | Gi/o | Adenosine | Ki | 10 - 30 |
| Adenosine | IC₅₀ (cAMP) | ~50 | ||
| A₂ₐ | Gs | Adenosine | Ki | 10 - 30 |
| Adenosine | EC₅₀ (cAMP) | ~100 | ||
| A₂ₑ | Gs/Gq | Adenosine | Ki | >1000 |
| Adenosine | EC₅₀ (cAMP) | >1000 | ||
| A₃ | Gi/o | Adenosine | Ki | ~1000 |
| Adenosine | IC₅₀ (cAMP) | ~1000 |
Note: These values are approximate and can vary depending on the specific experimental conditions, cell type, and assay used.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the conversion of this compound to adenosine and its subsequent engagement with adenosine receptors, as well as a typical experimental workflow for its use in pharmacological studies.
Caption: Prodrug conversion and adenosine receptor signaling.
Caption: Experimental workflow using this compound.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the inhibitory constant (Ki) of adenosine, generated from this compound, for a specific adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
This compound.
-
Non-selective adenosine receptor agonist for determining non-specific binding (e.g., NECA).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and microplate scintillation counter.
-
Source of esterase activity (if not sufficiently present in membrane preparation, e.g., porcine liver esterase).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in binding buffer.
-
Prepare the radioligand at a concentration close to its Kd in binding buffer.
-
Prepare the non-specific binding control (e.g., 10 µM NECA) in binding buffer.
-
Dilute cell membranes in binding buffer to a final concentration of 5-20 µg protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes with gentle agitation. This allows for the enzymatic conversion of the prodrug to adenosine and subsequent binding to the receptor to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the filter plate.
-
Wash the filters three times with 500 µL of ice-cold wash buffer per well to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the effect of adenosine, generated from this compound, on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Intact cells stably expressing the human adenosine receptor subtype of interest.
-
This compound.
-
Forskolin (for A₁ and A₃ receptor assays).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and culture until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
For A₂ₐ and A₂ₑ Receptors (Gs-coupled): Add varying concentrations of this compound to the cells.
-
For A₁ and A₃ Receptors (Gi-coupled): Add varying concentrations of this compound, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
For A₂ₐ and A₂ₑ Receptors: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (concentration producing 50% of the maximal stimulation).
-
For A₁ and A₃ Receptors: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (concentration producing 50% of the maximal inhibition of the forskolin-stimulated response).
-
Conclusion
This compound is a valuable tool for studying the pharmacology of adenosine receptors, acting as a membrane-permeable prodrug that delivers adenosine to its target receptors. While devoid of direct receptor affinity, its utility lies in the controlled, intracellular release of the active agonist. The provided protocols offer a framework for characterizing the effects of the resulting adenosine on receptor binding and downstream signaling pathways. Researchers should always consider the kinetics of hydrolysis of this compound to adenosine in their specific experimental system to ensure accurate interpretation of the pharmacological data.
Application Notes and Protocols for the Purification of Synthesized 2',3',5'-Tri-O-acetyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetyladenosine is a protected derivative of the nucleoside adenosine, widely utilized as a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer drugs. The purity of this synthesized intermediate is paramount to ensure the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the common techniques employed in the purification of crude this compound.
Purification Strategy Overview
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product, as well as the desired final purity and scale of the operation. The primary impurities can include unreacted adenosine, partially acetylated adenosine derivatives, and other reagents from the synthesis. A general workflow for the purification process is outlined below.
Application Notes and Protocols for In Vivo Administration of 2',3',5'-Tri-O-acetyladenosine and its Analogs
Introduction
2',3',5'-Tri-O-acetyladenosine is an acetylated analog of adenosine. The acetylation of the ribose hydroxyl groups increases its lipophilicity, which is expected to enhance cell membrane permeability and bioavailability compared to adenosine. In vivo, it is anticipated that esterases rapidly hydrolyze the acetyl groups, releasing adenosine, which then activates adenosine receptors (A1, A2A, A2B, and A3) to elicit a range of physiological effects.[1][2] These effects are diverse and can include vasodilation, anti-inflammatory responses, and neuromodulation.
This application note focuses on the in vivo administration of a structurally similar compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine, which has been investigated for its anti-hyperlipidemic properties.[3][4] The detailed protocols and data from these studies provide a robust framework for designing and executing in vivo experiments with this compound.
Data Presentation
Table 1: In Vivo Dosage and Administration of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine in Hamsters
| Animal Model | Dosing Route | Vehicle | Dosage Range | Treatment Duration | Key Findings | Reference |
| High-fat diet-fed golden Syrian hamsters | Oral gavage | Not specified | 1.5 - 6 mg/kg/day | 10 days | Significantly inhibited the increase in lipid accumulation. | [3] |
| High-fat diet-fed golden Syrian hamsters | Oral gavage | Not specified | 3, 12, 50, 100, 200, and 400 mg/kg/day | 10 days | Dose-dependent regulation of metabolites associated with lipid, choline, and glucose metabolism. Doses of 12 and 50 mg/kg/day reversed metabolite levels towards normal. | [5] |
Table 2: Pharmacokinetic Parameters of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine (IMM-H007) and its Metabolites in Hamsters following Oral Administration
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| IMM-H007 | 15.6 ± 4.8 | 0.28 ± 0.10 | 10.4 ± 3.2 | 0.49 ± 0.16 |
| M1 (deacetylated metabolite) | 128.4 ± 34.2 | 0.38 ± 0.13 | 115.7 ± 28.9 | 0.98 ± 0.21 |
| MP (phosphorylated metabolite) | 1256.1 ± 254.7 | 0.75 ± 0.25 | 3456.7 ± 876.5 | 2.15 ± 0.43 |
Data are presented as mean ± SD.[4]
Experimental Protocols
Protocol 1: In Vivo Anti-Hyperlipidemia Study in a Hamster Model
Objective: To evaluate the dose-related effects of a this compound analog on lipid metabolism in a high-fat diet-induced hyperlipidemia model.
Materials:
-
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine
-
Male golden Syrian hamsters
-
High-fat diet (HFD)
-
Standard chow diet
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for serum lipid analysis (e.g., spectrophotometer, commercial assay kits)
Procedure:
-
Animal Acclimatization: Acclimatize male golden Syrian hamsters for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Model Induction: Induce hyperlipidemia by feeding the hamsters a high-fat diet for a specified period (e.g., 2 weeks). A control group will be maintained on a standard chow diet.
-
Grouping and Dosing: Divide the HFD-fed hamsters into multiple groups (n=6-8 per group):
-
Vehicle control group (receiving the vehicle solution)
-
Positive control group (e.g., a known anti-hyperlipidemic drug)
-
Treatment groups receiving different doses of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine (e.g., 3, 12, 50, 100, 200, and 400 mg/kg/day).
-
-
Drug Administration: Administer the compound or vehicle orally via gavage once daily for the duration of the study (e.g., 10 days).
-
Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Serum Analysis: Separate the serum by centrifugation. Analyze serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Protocol 2: Pharmacokinetic Study in Hamsters
Objective: To determine the pharmacokinetic profile of a this compound analog and its major metabolites after oral administration.
Materials:
-
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine
-
Male golden Syrian hamsters
-
Oral gavage needles
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Fast male golden Syrian hamsters overnight before drug administration.
-
Drug Administration: Administer a single oral dose of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Sample Processing: Process the blood samples to extract the parent compound and its metabolites. This typically involves protein precipitation followed by centrifugation.
-
Bioanalysis: Quantify the concentrations of the parent compound and its metabolites in the processed samples using a validated LC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Mandatory Visualization
Caption: Signaling pathway of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine in regulating lipid metabolism via AMPK activation.
Caption: General experimental workflow for in vivo studies of this compound analogs.
Discussion and Considerations
The in vivo administration of this compound is likely to result in the rapid enzymatic cleavage of the acetyl groups, leading to the systemic release of adenosine. Therefore, the observed pharmacological effects will likely be attributable to the activation of adenosine receptors. The choice of animal model, dosage, and route of administration should be guided by the specific research question.
For researchers initiating studies with this compound, it is recommended to start with a dose-ranging study to determine the optimal therapeutic window and to monitor for any potential adverse effects. The protocols provided for the N6-substituted analog offer a solid foundation for such studies. Furthermore, it is crucial to consider the rapid metabolism of adenosine in vivo and to design experiments with appropriate time points for sample collection and analysis. The use of validated bioanalytical methods is essential for accurate quantification of the parent compound and its primary metabolite, adenosine.
References
- 1. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive characterization of in vitro and in vivo metabolites of 2',3',5'‑tri‑O‑acetyl‑N6‑(3‑hydroxyphenyl) adenosine and study of the metabolites distribution in rats by combined methods of HPLC-DAD, off-line cryoNMR, and HPLC-QTOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2',3',5'-Tri-O-acetyladenosine stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2',3',5'-Tri-O-acetyladenosine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solution?
A1: The primary degradation pathway of this compound in aqueous solution is the hydrolysis of the three O-acetyl ester bonds. This hydrolysis can be catalyzed by both acid and base, leading to the sequential removal of the acetyl groups from the 2', 3', and 5' positions of the ribose sugar, ultimately yielding adenosine.
Q2: What are the main factors influencing the stability of this compound in aqueous solutions?
A2: The stability of this compound is primarily influenced by:
-
pH: The rate of hydrolysis of the ester bonds is highly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate degradation.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage of solutions, lower temperatures are recommended.
-
Presence of Enzymes: Esterases, if present in the experimental system (e.g., in biological matrices), can rapidly catalyze the hydrolysis of the acetyl groups.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A reverse-phase C18 column is typically suitable for separating the parent compound from its less hydrophobic degradation products (di-acetylated, mono-acetylated adenosine, and adenosine). For unequivocal identification of the degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.
Q4: What are the expected degradation products of this compound?
A4: The expected degradation products are the partially and fully deacetylated forms of the molecule:
-
2',3'-Di-O-acetyladenosine
-
2',5'-Di-O-acetyladenosine
-
3',5'-Di-O-acetyladenosine
-
2'-O-acetyladenosine
-
3'-O-acetyladenosine
-
5'-O-acetyladenosine
-
Adenosine
Q5: How should I prepare and store stock solutions of this compound?
A5: It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol, where the compound is more stable. For short-term storage, these stock solutions should be kept at -20°C or lower. Aqueous working solutions should be prepared fresh before each experiment. If aqueous solutions must be stored, they should be kept at 2-8°C for a very limited time and the pH should be maintained close to neutral.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in aqueous solution. | 1. pH of the solution is too acidic or too alkaline.2. The temperature of the solution is too high.3. Presence of contaminating esterase activity. | 1. Adjust the pH of your aqueous solution to be as close to neutral (pH 7) as possible. Use a non-reactive buffer if necessary.2. Prepare and use the aqueous solutions at low temperatures (e.g., on ice). For storage, use aliquots and freeze at -80°C.3. If working with biological samples, consider using esterase inhibitors or heat-inactivating the sample if compatible with your experimental design. |
| Inconsistent results between experimental repeats. | 1. Inconsistent timing between the preparation of the aqueous solution and its use.2. Variation in the pH or temperature of the solutions. | 1. Standardize the time between the preparation of the aqueous working solution and its application in your assay.2. Ensure that the pH and temperature of your solutions are consistent across all experiments. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Further degradation of adenosine to adenine.2. Reaction with components of the buffer or media. | 1. Use HPLC-MS to identify the unknown peaks. Degradation beyond adenosine can occur under harsh conditions.2. Simplify your aqueous solution to identify the source of the reaction. Run control experiments with the buffer/media components alone. |
| Poor solubility in aqueous solution. | This compound is more hydrophobic than adenosine. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Quantitative Data on Stability
Table 1: Hypothetical Half-life (t½) of an Acetylated Nucleoside in Aqueous Solution at 25°C as a Function of pH.
| pH | Half-life (t½) in hours (Hypothetical) |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.0 | 72 |
| 9.0 | 8 |
Table 2: Hypothetical Percentage of an Acetylated Nucleoside Remaining in Aqueous Solution (pH 7.4) as a Function of Temperature and Time.
| Time (hours) | 4°C (Hypothetical %) | 25°C (Hypothetical %) | 37°C (Hypothetical %) |
| 0 | 100 | 100 | 100 |
| 8 | 98 | 90 | 75 |
| 24 | 94 | 70 | 40 |
| 48 | 88 | 50 | 15 |
Experimental Protocol: Stability Testing of this compound by HPLC
This protocol outlines a general method for determining the stability of this compound in aqueous solutions.
1. Materials and Reagents:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Buffers of desired pH (e.g., phosphate, citrate)
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector
-
pH meter
-
Thermostated incubator or water bath
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.
-
Working Solutions (10 µg/mL): Spike the stock solution into the desired aqueous buffers (e.g., pH 3, 5, 7, 9) to obtain a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
3. Stability Study Procedure:
-
Divide each working solution into aliquots in sealed vials for each time point and temperature.
-
Place the vials in thermostated environments (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from each condition.
-
Immediately quench the degradation by freezing the sample at -20°C or by mixing with an equal volume of cold methanol, if compatible with the HPLC method.
-
Analyze the samples by HPLC.
4. HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Identify and integrate the peak corresponding to this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½ = 0.693/k).
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
Technical Support Center: Synthesis of 2',3',5'-Tri-O-acetyladenosine
Welcome to the technical support center for the synthesis of 2',3',5'-Tri-O-acetyladenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The acetylation reaction may not have gone to completion.
-
Reagent Quality: The purity and reactivity of your reagents are crucial.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Solution: Typically, an excess of the acetylating agent (acetic anhydride) is used to drive the reaction to completion. A common molar ratio is 1.5–2.0 equivalents of acetic anhydride for each hydroxyl group.[3]
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
FAQ 2: My final product is impure. What are the likely side products and how can I minimize their formation?
Answer:
The primary impurity in this synthesis is often the N6-acetylated byproduct, leading to the formation of N6-acetyl-2',3',5'-tri-O-acetyladenosine.[9][10][11] Adenosine has multiple nucleophilic sites: the hydroxyl groups on the ribose sugar and the primary amine at the N6 position of the adenine base.
-
Minimizing N6-Acetylation:
-
Reaction Conditions: The choice of solvent and catalyst can influence the selectivity of the reaction. While pyridine is a common solvent and also acts as a base, other conditions can be explored to favor O-acetylation.[12]
-
Temperature Control: Performing the reaction at a lower temperature can sometimes improve selectivity towards O-acetylation.
-
-
Other Potential Impurities:
-
Partially Acetylated Adenosine: Incomplete acetylation can result in a mixture of mono-, di-, and tri-acetylated products. As mentioned in FAQ 1, ensuring the reaction goes to completion is crucial.
-
Hydrolyzed Product: The acetyl groups can be labile, and hydrolysis back to adenosine or partially acetylated forms can occur, especially during aqueous work-up.
-
Solution: Perform aqueous washes quickly and with cold solutions to minimize hydrolysis.[2]
-
-
FAQ 3: I am having trouble with the purification of this compound. What are the best practices?
Answer:
Purification can be challenging due to the presence of structurally similar byproducts. Here are some recommended strategies:
-
Silica Gel Column Chromatography: This is the most common method for purifying the product.[8]
-
Solvent System: A gradient of methanol in dichloromethane or ethyl acetate is often effective for separating the desired product from impurities. The exact solvent system may need to be optimized based on your specific mixture.
-
Monitoring: Use TLC to monitor the fractions and identify those containing the pure product.
-
-
Reverse-Phase Flash Chromatography: For polar compounds, reverse-phase chromatography on a C18 column can be a good alternative.[8][13]
-
Crystallization: If the product is obtained as a solid, crystallization can be an effective final purification step to remove minor impurities.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound and related compounds found in the literature.
| Starting Material | Acetylating Agent | Solvent/Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Adenosine | Acetic Anhydride | Pyridine | Not Specified | Elevated | 80-85% | [9][10] |
| Nucleoside/Nucleotide | N-acetyl imidazole | Water (pH 8) / NaOH | 4 h | Room Temp. | 74% | [13] |
| Adenosine | Acetic Anhydride (10 eq.) | Pyridine | Not Specified | Not Specified | Not Specified | [14] |
| Adenosine | Acetic Anhydride (6 eq.) | Pyridine | 24 h | Not Specified | 70% | [14] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on common laboratory practices.[3] Optimization may be required based on your specific experimental setup and reagents.
-
Preparation: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve adenosine (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).
-
Reaction: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (6.0 equivalents, ~2.0 equivalents per hydroxyl group) dropwise.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired this compound.
Visualizations
Diagram 1: Synthetic Pathway and Side Reaction
Caption: Synthetic pathway for this compound and potential side reactions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jast.modares.ac.ir [jast.modares.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, ‘MissedOut’ Substrate for Regioselective N6-Alkylations | Semantic Scholar [semanticscholar.org]
- 11. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2',3',5'-Tri-O-acetyladenosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2',3',5'-Tri-O-acetyladenosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The two most prevalent methods for the acetylation of adenosine to form this compound are:
-
Acetic Anhydride in Pyridine: This is a classic and widely used method where adenosine is treated with an excess of acetic anhydride in pyridine, which acts as both a solvent and a catalyst.
-
N-acetylimidazole: This method utilizes N-acetylimidazole as the acetylating agent, often in an aqueous solution at a controlled pH.
Q2: What is the role of pyridine in the acetylation reaction with acetic anhydride?
A2: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a nucleophilic catalyst, activating the acetic anhydride. Secondly, it functions as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Q3: What are the potential side products in this synthesis?
A3: A common side product is the over-acetylated N6-acetyl-2',3',5'-tri-O-acetyladenosine, where the exocyclic amine group of the adenine base is also acetylated. The formation of this byproduct is more likely with prolonged reaction times or higher temperatures. Additionally, incomplete reaction can lead to the presence of mono- and di-acetylated adenosine derivatives.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. A suitable solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, can be used to separate the starting material (adenosine), the desired product (this compound), and any byproducts. The spots can be visualized under UV light (254 nm).
Q5: What are the recommended methods for purifying the final product?
A5: The purification of this compound is typically achieved through:
-
Column Chromatography: Silica gel column chromatography is commonly employed. The choice of eluent depends on the polarity of the impurities. A gradient of dichloromethane and methanol or ethyl acetate and hexane is often effective. For less polar impurities, a less polar solvent system can be used. Reverse-phase (C18) flash column chromatography has also been reported as a successful purification method.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can yield highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of acetylating agent. - Presence of moisture in the reaction. - Loss of product during workup or purification. | - Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature. For the acetic anhydride/pyridine method, room temperature to slightly elevated temperatures (e.g., 40-50 °C) can be explored. - Use a larger excess of the acetylating agent. - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Optimize the extraction and purification steps to minimize product loss. |
| Incomplete Reaction (Starting material remains) | - Insufficient reaction time. - Low reaction temperature. - Inadequate amount of acetylating agent or catalyst. | - Increase the reaction time and continue to monitor by TLC. - Gradually increase the reaction temperature. - Add more acetylating agent and/or catalyst (e.g., pyridine or DMAP). |
| Formation of N6-acetyl byproduct | - Prolonged reaction time. - High reaction temperature. | - Carefully monitor the reaction and stop it as soon as the starting material is consumed. - Perform the reaction at a lower temperature (e.g., room temperature). - The N6-acetyl group can sometimes be selectively removed under mild basic conditions, but this may risk hydrolysis of the O-acetyl groups. Careful optimization is required. |
| Multiple spots on TLC (besides starting material and product) | - Formation of partially acetylated products (mono- and di-acetylated adenosine). - Degradation of the product. | - Ensure sufficient equivalents of the acetylating agent are used to drive the reaction to completion. - Avoid harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). - Purify the mixture using column chromatography with a suitable solvent gradient to separate the different acetylated species. |
| Difficulty in Purifying the Product | - Co-elution of the product with impurities during column chromatography. - Product oiling out during recrystallization. | - For column chromatography, try a different solvent system with varying polarity. Using a gradient elution can improve separation. - For recrystallization, try a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Acetylating Agent | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | Pyridine | Pyridine | Room Temp | - | 80-85 (for N6-acetyl-2',3',5'-tri-O-acetyladenosine) | [1] |
| 2 | N-acetylimidazole | Water | NaOH (pH 8) | 20 | 4 | 74 | [2] |
Note: The yield reported for Method 1 is for the N6-acetylated intermediate, which is then converted to the desired product.
Experimental Protocols
Method 1: Acetylation using Acetic Anhydride in Pyridine
-
Dissolution: Dissolve adenosine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution in an ice bath (0 °C) and slowly add acetic anhydride (a slight excess, e.g., 3.5-4.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Workup: Remove the solvents under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from ethanol.
Method 2: Acetylation using N-acetylimidazole
-
Preparation of Solution: Dissolve adenosine (1.0 eq) in water and adjust the pH to 8 with a 4 M NaOH solution.
-
Addition of N-acetylimidazole: Add N-acetylimidazole (10 eq) to the solution.
-
Reaction: Incubate the reaction mixture at room temperature for 4 hours. Monitor the reaction by periodically acquiring NMR spectra or by TLC.
-
Purification: Purify the product directly from the reaction mixture using reverse-phase (C18) flash column chromatography. Elute with a gradient of acetonitrile in 100 mM ammonium formate (pH 4).
-
Isolation: Lyophilize the fractions containing the pure product to obtain a white powder.[2]
Mandatory Visualization
References
Technical Support Center: Purification of 2',3',5'-Tri-O-acetyladenosine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2',3',5'-Tri-O-acetyladenosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: During the synthesis and purification of this compound, several process-related impurities can be encountered. These include:
-
Unreacted Starting Materials: Primarily residual adenosine.
-
Incompletely Acetylated Intermediates: Such as 2',3'-di-O-acetyladenosine or 3',5'-di-O-acetyladenosine.
-
Over-acetylated Byproducts: In some cases, acetylation of the exocyclic amine (N6-acetyl-2',3',5'-tri-O-acetyladenosine) can occur, especially with prolonged reaction times or harsh acetylating agents.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., pyridine, ethyl acetate, methanol) and residual acetic anhydride or acetic acid can be present.
-
Degradation Products: The acetyl groups can be labile, and hydrolysis back to partially acetylated or unacetylated adenosine can occur, particularly if exposed to acidic or basic conditions.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques are effective for assessing the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating the desired product from more polar impurities like adenosine and partially acetylated derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and help quantify impurities by comparing the sample's spectrum to a reference spectrum of the pure product. The presence of unreacted adenosine or incompletely acetylated products will be evident from the integration values of the ribose protons and the absence of expected acetyl peaks.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and the purity of column fractions. The presence of multiple spots indicates impurities.
Q3: What is a typical purity and yield for the synthesis and purification of this compound?
A3: The purity and yield can vary depending on the synthetic route and purification method. Commercially available this compound typically has a purity of 98% or higher.[2] Synthetic procedures reported in the literature show yields that can range, for example, around 74%.[3]
Troubleshooting Guides
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities during column chromatography.
dot
Caption: Troubleshooting workflow for poor column chromatography separation.
Crystallization/Recrystallization Failures
Problem: Difficulty in obtaining crystalline this compound; product remains an oil or amorphous solid.
dot
Caption: Decision tree for troubleshooting crystallization problems.
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Yield | Synthesis with N-acetyl imidazole in water | 74% | [3] |
| Purity | Commercial Product | 98% | [2] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., petroleum ether:ethyl acetate = 3:1).[4] Gradually increase the polarity of the eluent as needed to elute the product.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Reverse-Phase (C18) Flash Column Chromatography[3]
This method is particularly useful for separating polar impurities.
-
Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase (e.g., 100 mM ammonium formate in water:acetonitrile = 98:2, pH 4).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.
-
Elution: Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile). A typical gradient might be from 2% to 20% acetonitrile in 100 mM ammonium formate buffer (pH 4).
-
Fraction Collection and Analysis: Collect fractions and analyze by HPLC to identify those containing the pure compound.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white powder.[3]
dot
Caption: A generalized workflow for the purification of this compound.
References
preventing premature deacetylation of 2',3',5'-Tri-O-acetyladenosine
Welcome to the technical support center for 2',3',5'-Tri-O-acetyladenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing premature deacetylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a lipophilic, acetylated prodrug of adenosine. The acetyl groups on the 2', 3', and 5' positions of the ribose moiety increase its ability to cross cell membranes. Once inside the cell, endogenous esterase enzymes cleave the acetyl groups, releasing the active compound, adenosine.
Q2: Why is it critical to prevent premature deacetylation?
A2: Premature deacetylation, or the removal of the acetyl groups before the compound reaches its intracellular target, significantly reduces its efficacy. The resulting adenosine has poor membrane permeability and is rapidly metabolized extracellularly. Maintaining the acetylated form is essential for ensuring bioavailability and achieving the desired therapeutic or experimental outcome.
Q3: What are the primary causes of premature deacetylation?
A3: The primary causes are exposure to chemical and enzymatic hydrolysis. This can be triggered by:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds. The compound is most stable at a neutral pH.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis.
-
Enzymes: Esterases, which are present in biological matrices like cell culture media (especially when supplemented with serum), plasma, and tissue homogenates, will rapidly cleave the acetyl groups.
-
Moisture: Water can act as a nucleophile to hydrolyze the ester linkages, making proper storage of the solid compound crucial.
Q4: How should solid this compound be stored?
A4: Solid this compound should be stored at -20°C in a tightly sealed container to protect it from light and moisture.[1][2] For short-term storage, room temperature may be acceptable, but long-term storage requires colder temperatures to ensure maximum stability.[3]
Q5: What is the best way to prepare and store stock solutions?
A5: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or anhydrous ethanol. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, use a buffer at neutral pH (7.0-7.4) and prepare it fresh immediately before use.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity observed in cell-based assays. | Premature deacetylation in the cell culture medium due to serum esterases. | • Reduce serum concentration in the medium during treatment, if possible.• Decrease the incubation time to minimize exposure to esterases.• Consider adding a broad-spectrum esterase inhibitor to the culture medium.[4] Note: Run appropriate controls to ensure the inhibitor does not interfere with the assay. |
| Compound degradation is detected by HPLC/MS analysis of stock solutions. | The stock solution was prepared in a protic or aqueous solvent (e.g., methanol, PBS) and stored. | • Prepare new stock solutions in an anhydrous aprotic solvent like DMSO.• Store aliquots at -80°C to minimize degradation. |
| The compound was subjected to multiple freeze-thaw cycles. | • Prepare single-use aliquots of the stock solution to avoid repeated temperature changes. | |
| Inconsistent results between experimental replicates. | The working solution was not prepared fresh for each experiment, leading to varying levels of hydrolysis. | • Always prepare the final aqueous working solution immediately before adding it to your experimental system.• Ensure the pH of the buffer or medium is neutral and consistent across all experiments. |
| The solid compound has degraded due to improper storage. | • Purchase a new batch of the compound.• Always store the solid compound in a desiccator at -20°C, protected from light.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes how to prepare a stock solution of this compound with maximum stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber cryovials.
-
Store the aliquots at -80°C immediately.
Protocol 2: Minimizing Deacetylation in a Cell-Based Assay
This protocol provides a workflow for applying the compound to a cell culture while minimizing premature hydrolysis.
Materials:
-
Prepared stock solution (from Protocol 1)
-
Pre-warmed, serum-free or low-serum cell culture medium (pH 7.2-7.4)
-
Cultured cells ready for treatment
-
(Optional) Esterase inhibitor (e.g., paraoxon)
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Immediately before treating the cells, dilute the stock solution to the final working concentration using pre-warmed, serum-free (or low-serum) medium. Mix gently by inversion.
-
(Optional) If using an esterase inhibitor, add it to the medium at its effective concentration and pre-incubate with the cells for 15-30 minutes before adding the compound. Run parallel controls with the inhibitor alone.
-
Remove the existing medium from the cells and replace it with the freshly prepared treatment medium.
-
Proceed with the planned incubation time for your experiment. For time-course experiments, prepare fresh treatment medium for each time point.
-
After treatment, process the cells or supernatant immediately for analysis.
Visualizations
Prodrug Activation and Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a prodrug.
Caption: Prodrug activation pathway of this compound.
Experimental Workflow for Stability
This workflow outlines the critical steps to ensure the stability of the compound during an experiment.
Caption: Recommended workflow for handling this compound.
References
- 1. 2′,3′,5′-Tri-O-acetyl adenosine | 7387-57-7 [sigmaaldrich.com]
- 2. 2',3',5'-Tri-O-acetylinosine | C16H18N4O8 - BuyersGuideChem [buyersguidechem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2',3',5'-Tri-O-acetyladenosine solubility issues in biological buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2',3',5'-Tri-O-acetyladenosine in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic derivative of adenosine. The addition of three acetyl groups to the ribose sugar moiety increases its lipophilicity, which enhances its ability to cross cell membranes. Inside the cell, endogenous esterases are expected to cleave the acetyl groups, releasing adenosine. Therefore, it is often used as a cell-permeable prodrug to study the effects of elevated intracellular adenosine levels.
Q2: I'm having trouble dissolving this compound in my aqueous biological buffer. Why is this happening?
This compound is a hydrophobic molecule and has very low solubility in aqueous solutions, including common biological buffers like PBS and TRIS. Direct dissolution in these buffers is often unsuccessful, leading to precipitation or the formation of a suspension rather than a true solution.
Q3: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is also reported to be soluble in other organic solvents like chloroform and methanol.[1]
Q4: How stable is this compound in aqueous working solutions?
Q5: Can I heat the solution to improve the solubility of this compound in my buffer?
Gentle warming can sometimes aid in the dissolution of compounds. However, excessive or prolonged heating should be avoided as it can accelerate the hydrolysis of the acetyl groups, leading to the degradation of the compound before its use.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in biological experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final concentration of DMSO is too low to maintain solubility. | 1. Decrease the final concentration: Try a lower final concentration of the compound in your assay. 2. Increase the final DMSO concentration: If your experimental system allows, slightly increase the final percentage of DMSO. Note: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Always perform a vehicle control to assess the effect of the solvent on your experiment.[4] 3. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. 4. Add stock to buffer with vigorous mixing: Add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer to promote rapid dispersion. |
| Cloudy or hazy appearance of the final working solution. | The compound has not fully dissolved and is present as a fine suspension. | 1. Sonication: Briefly sonicate the solution to aid in dissolution. 2. Increase co-solvent concentration: For in vivo or other specialized applications, consider using a formulation with co-solvents like PEG300 and a surfactant like Tween 80 to improve solubility.[5] |
| Inconsistent or unexpected experimental results. | The compound may be degrading (hydrolyzing) in the aqueous buffer over the course of the experiment. The actual concentration of the active compound may be lower than intended due to incomplete dissolution. | 1. Prepare fresh solutions: Always prepare working solutions fresh before each experiment. 2. Minimize incubation time in aqueous buffer: Reduce the time the compound spends in the aqueous buffer before being added to the experimental system. 3. Assess stability: If feasible, use an analytical method like HPLC to determine the stability of this compound in your specific buffer and experimental conditions over time. 4. Confirm dissolution: After preparing the working solution, centrifuge it at high speed. If a pellet is observed, the compound has not fully dissolved. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | Soluble. A stock solution of up to 40 mg/mL has been reported.[5] | Recommended for preparing high-concentration stock solutions. |
| Chloroform | Soluble.[1] | Not suitable for most biological applications. |
| Methanol | Soluble.[1] | May have higher toxicity in cell-based assays compared to DMSO. |
| Aqueous Buffers (PBS, TRIS, etc.) | Very poorly soluble. | Direct dissolution is not recommended. Requires dilution from a stock solution in an organic solvent. |
| Cell Culture Media | Very poorly soluble. | The presence of proteins and other components in media does not significantly improve solubility. Hydrolysis to adenosine may occur, especially in the presence of serum. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 393.35 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, briefly sonicate the solution in a water bath until it becomes clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in a Biological Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile biological buffer (e.g., PBS, TRIS, or cell culture medium)
-
Vortex mixer
Procedure:
-
Bring the stock solution and the biological buffer to room temperature.
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
Vortex the biological buffer.
-
While the buffer is vortexing, add the required volume of the DMSO stock solution dropwise to the buffer.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the working solution immediately after preparation to minimize the risk of hydrolysis.
Visualizations
Adenosine Signaling Pathways
Adenosine, the active form of this compound, exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins and modulate various downstream signaling cascades.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Preparing Working Solutions
This workflow illustrates the recommended steps for preparing a working solution of this compound in a biological buffer to minimize precipitation.
Caption: Workflow for preparing this compound working solutions.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Synthesis and stability studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. 2’,3’,5’-Tri-O-acetyl adenosine | Nucleoside Analogue | TargetMol [targetmol.com]
addressing batch-to-batch variability of 2',3',5'-Tri-O-acetyladenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of 2',3',5'-Tri-O-acetyladenosine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic derivative of adenosine, a naturally occurring nucleoside. The addition of acetyl groups to the ribose sugar moiety increases its lipophilicity, enhancing its ability to cross cell membranes. It is often used in biochemical research and medicinal chemistry as a prodrug of adenosine or as a precursor for the synthesis of other adenosine analogs. Its applications include the study of adenosine receptors and their signaling pathways, as well as the development of novel therapeutics.
Q2: What are the typical purity specifications for research-grade this compound?
For most research applications, a purity of ≥97% is generally acceptable. However, for sensitive assays such as receptor binding studies or in vivo experiments, a higher purity of ≥99% is recommended to minimize the risk of off-target effects from impurities. It is crucial to always refer to the supplier's certificate of analysis (CoA) for batch-specific purity information.
Q3: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.
Q4: What are the potential impurities that can contribute to batch-to-batch variability?
Batch-to-batch variability can be attributed to the presence of several types of impurities, including:
-
Starting materials and reagents: Residual adenosine, acetic anhydride, or pyridine from the synthesis process.
-
Under-acetylated byproducts: Mono- and di-acetylated adenosine derivatives.
-
Over-acetylated byproducts: Impurities with acetylation at other positions.
-
Degradation products: Hydrolysis of the acetyl groups can lead to the formation of adenosine and its partially acetylated forms.
-
Residual solvents: Solvents used during synthesis and purification.
Q5: How can batch-to-batch variability impact my experimental results?
Inconsistent purity and impurity profiles between batches can lead to significant variations in experimental outcomes. For example:
-
Altered Potency and Efficacy: Impurities may have their own biological activity, acting as agonists or antagonists at adenosine receptors or other targets, leading to unpredictable changes in the observed potency and efficacy of the compound.
-
Inconsistent Cellular Responses: Different impurity profiles can lead to variable cellular responses, making it difficult to reproduce results between experiments.
-
Toxicity: The presence of certain impurities could introduce unexpected cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., variable EC50/IC50 values).
Possible Cause: Batch-to-batch variability in the purity and impurity profile of this compound.
Troubleshooting Steps:
-
Verify Purity: Re-evaluate the purity of each batch using High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
Characterize Impurities: If possible, identify and quantify the major impurities in each batch. This can help correlate specific impurities with the observed variability.
-
Use a Single, High-Purity Batch: For a series of related experiments, use a single, well-characterized batch of the compound with the highest purity available.
-
Perform Dose-Response Curves for Each Batch: If using multiple batches is unavoidable, perform a full dose-response curve for each batch to determine its specific potency.
-
Consider Impurity Effects: Be aware that some impurities, such as partially deacetylated forms, may have different affinities for adenosine receptors, potentially leading to mixed agonist/antagonist effects.
Issue 2: Poor solubility or precipitation of the compound in aqueous media.
Possible Cause: Presence of insoluble impurities or incorrect solvent usage.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for information on solubility.
-
Use an Appropriate Solvent: While this compound is more lipophilic than adenosine, it may still have limited solubility in purely aqueous buffers. A small amount of an organic solvent like DMSO or ethanol is often used to prepare a stock solution, which is then diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments.
-
Filter the Solution: If precipitation is observed, filter the solution through a 0.22 µm syringe filter to remove any insoluble material.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Issue 3: Unexpected off-target effects or cytotoxicity.
Possible Cause: Presence of biologically active or toxic impurities.
Troubleshooting Steps:
-
Impurity Profiling: Analyze the batch for the presence of impurities that could be responsible for the observed off-target effects.
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxicity profile of the specific batch being used.
-
Test a Different Batch: If possible, test a different batch of the compound with a known high purity to see if the off-target effects persist.
-
Literature Review: Search the literature for known off-target effects of this compound and its potential impurities.
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | ≥ 97% (Research Grade) | HPLC-UV |
| ≥ 99% (High-Purity Grade) | ||
| Identity | Conforms to the structure | ¹H-NMR, ¹³C-NMR, MS |
| Residual Solvents | Varies by supplier and synthesis method | GC-HS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Table 2: Potential Impurities and their Impact
| Impurity | Potential Source | Potential Impact on Experiments |
| Adenosine | Incomplete acetylation or hydrolysis | May compete with the parent compound for receptor binding, potentially altering the observed biological response. |
| Di-O-acetyladenosine Isomers | Incomplete acetylation | These less lipophilic analogs may have different cell permeability and receptor binding affinities, leading to a mixed population of active compounds. |
| Residual Pyridine | Synthesis | Can be toxic to cells and may interfere with certain biological assays. |
| Residual Acetic Anhydride/Acetic Acid | Synthesis | Can alter the pH of stock solutions and assay media, potentially affecting compound stability and cellular function. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Determination of this compound
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol (for sample preparation)
-
Reference standard of this compound (if available)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
This protocol describes the use of qNMR with an internal standard to determine the purity of this compound.[1][2][3][4][5]
1. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte peaks.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
2. Instrumentation:
-
NMR spectrometer (≥400 MHz recommended for better resolution)
3. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.
4. NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including:
-
A sufficiently long relaxation delay (D1) (e.g., 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
A calibrated 90° pulse.
-
5. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
Purity_std = Purity of the internal standard
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Impact of impurities on a signaling pathway.
Caption: Quality control workflow for new batches.
References
Validation & Comparative
A Comparative Guide: 2',3',5'-Tri-O-acetyladenosine vs. Adenosine for Researchers
In the realm of biomedical research and drug development, understanding the nuances of molecular action is paramount. This guide provides a detailed comparison of 2',3',5'-Tri-O-acetyladenosine and its parent compound, adenosine. We delve into their physicochemical properties, metabolic fates, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Solubilities
Adenosine is a fundamental nucleoside present throughout the body, playing a crucial role in various physiological processes. In contrast, this compound is a synthetic derivative where the hydroxyl groups on the ribose sugar have been acetylated. This structural modification significantly alters its physicochemical properties, most notably its lipophilicity. The addition of acetyl groups increases the molecule's lipid solubility, which can enhance its ability to cross cellular membranes.
| Property | This compound | Adenosine |
| Molecular Formula | C₁₆H₁₉N₅O₇ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 393.35 g/mol [1][2] | 267.24 g/mol |
| Melting Point | 168-170 °C[3] | 234-236 °C |
| Appearance | White to off-white solid[4] | White crystalline powder |
| Solubility | Soluble in Chloroform, DMSO (slightly), Methanol (sparingly) | Soluble in water |
Metabolic Fate: The Prodrug Hypothesis
A critical distinction between these two molecules lies in their metabolic pathways. This compound is widely considered a prodrug of adenosine. This means it is biologically inactive in its initial form and must be metabolized in the body to release the active compound, adenosine. The acetyl groups are cleaved by esterase enzymes present in plasma and tissues, leading to the gradual release of adenosine. This prodrug strategy can offer advantages in drug delivery, such as improved bioavailability and a more sustained release profile.
Studies on analogous acetylated adenosine derivatives have demonstrated rapid hydrolysis by plasma esterases, including carboxylesterases and butyrylcholinesterases. This enzymatic action is the key step in the bioactivation of this compound.
Receptor Binding Affinity: An Indirect Interaction
The biological effects of adenosine are mediated through its interaction with four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. Adenosine exhibits varying affinities for these receptors, which are distributed differently throughout the body and are coupled to distinct intracellular signaling pathways.
Due to its nature as a prodrug, this compound itself is not expected to bind directly to adenosine receptors with high affinity. Its pharmacological activity is contingent upon its conversion to adenosine. Therefore, the receptor binding profile of this compound is effectively that of adenosine.
| Receptor Subtype | Adenosine Kᵢ (nM) | Primary G-protein Coupling |
| A₁ | ~10-30 | Gᵢ/₀ |
| A₂ₐ | ~10-30 | Gₛ |
| A₂ₑ | >1000 | Gₛ |
| A₃ | ~1000 | Gᵢ/₀ |
Cellular Signaling Pathways: The Central Role of cAMP
Upon binding to its receptors, adenosine modulates the activity of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).
-
A₁ and A₃ Receptors: Activation of these Gᵢ/₀-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
A₂ₐ and A₂ₑ Receptors: Activation of these Gₛ-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
The effects of this compound on cellular signaling are therefore indirect and mediated by the released adenosine acting on its specific receptors. The sustained release of adenosine from its prodrug form can lead to a more prolonged modulation of cAMP levels compared to the direct administration of adenosine, which is rapidly metabolized.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To measure the affinity of adenosine for A₁, A₂ₐ, A₂ₑ, and A₃ receptors.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype.
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS21680 for A₂ₐ).
-
Increasing concentrations of unlabeled adenosine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled adenosine in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of adenosine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
cAMP Measurement Assay
This assay is used to quantify the intracellular levels of cAMP in response to receptor activation.
Objective: To measure the effect of adenosine on cAMP production in cells expressing A₁ or A₂ₐ receptors.
Materials:
-
Cells expressing the specific human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Adenosine at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used to stimulate basal cAMP levels).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed the cells in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
For A₂ₐ receptor activation, treat the cells with increasing concentrations of adenosine.
-
For A₁ receptor inhibition, pre-treat the cells with increasing concentrations of adenosine before stimulating with forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the adenosine concentration to generate a dose-response curve and determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition).
Conclusion
This compound serves as a lipophilic prodrug of adenosine, designed to overcome the pharmacokinetic limitations of the parent compound. Its increased membrane permeability and gradual enzymatic conversion to adenosine offer a potential for sustained therapeutic effects. The biological activity of this compound is ultimately dictated by the pharmacology of adenosine, which exerts its effects through a family of four receptor subtypes, modulating intracellular cAMP levels and a wide array of physiological responses. This guide provides a foundational understanding for researchers exploring the therapeutic potential of adenosine-based compounds.
References
- 1. Extracellular 2′,3′-cAMP Is a Source of Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adenosine receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro stability and metabolism of O2', O3', O5'-tri-acetyl-N6-(3-hydroxylaniline) adenosine in rat, dog and human plasma: chemical hydrolysis and role of plasma esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2',3',5'-Tri-O-acetyladenosine and Other Acylated Nucleosides in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2',3',5'-Tri-O-acetyladenosine and other acylated nucleosides, focusing on their performance as potential therapeutic agents. The strategic acylation of nucleoside analogues is a key prodrug approach to enhance their pharmacological properties, such as cell permeability and metabolic stability. This document synthesizes experimental data to highlight the differences and advantages of these modifications.
Introduction to Acylated Nucleosides
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[1] However, their inherent polarity can limit their ability to cross cell membranes and often makes them susceptible to rapid metabolic degradation. Acylation, the process of adding an acyl group (such as an acetyl group), is a common chemical modification to create prodrugs with improved lipophilicity. This modification can mask the polar hydroxyl groups of the nucleoside's sugar moiety, facilitating passive diffusion across the lipid bilayers of cell membranes. Once inside the cell, these acyl groups are typically cleaved by intracellular esterases, releasing the active nucleoside analogue to exert its therapeutic effect.
This compound serves as a classic example of this strategy, where the three hydroxyl groups on the ribose sugar of adenosine are acetylated.[2] This guide will compare its properties and performance with its parent nucleoside, adenosine, and other acylated nucleosides.
Physicochemical Properties: The Impact of Acylation
Acylation significantly alters the physicochemical properties of nucleosides, most notably increasing their lipophilicity. This is a critical factor for improving oral bioavailability and cellular uptake. The partition coefficient (LogP) is a measure of this lipophilicity, with a higher LogP value indicating greater lipid solubility.
Below is a comparison of the physicochemical properties of this compound and its parent compound, adenosine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP* |
| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | -1.1 |
| This compound | C₁₆H₁₉N₅O₇ | 393.35 [2] | 0.1 [2] |
| Per-acetylated Uridine | C₁₇H₂₀N₂O₉ | 396.35 | 0.3 |
| Per-acetylated Cytarabine | C₁₇H₂₁N₃O₈ | 399.36 | 0.2 |
*Calculated LogP values are estimates and can vary between different software. It is always preferable to use experimentally determined values when available.
Performance Comparison: Biological Activity and Cytotoxicity
The ultimate goal of acylation is to improve the biological performance of nucleoside analogues. This includes enhancing their cell permeability, increasing their metabolic stability, and ultimately, improving their therapeutic efficacy.
The following table summarizes the available data on the biological performance of selected acylated nucleosides compared to their non-acylated counterparts. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Cell Permeability (Papp, cm/s) | Metabolic Stability (t½ in microsomes) | Cytotoxicity (CC₅₀, µM) | Efficacy (EC₅₀, µM) |
| Adenosine | Low | Short | >100 | - |
| This compound | Higher than Adenosine (inferred) | Longer than Adenosine | Not widely reported | Not widely reported |
| Per-acetylated Uridine | Higher than Uridine (inferred) | Longer than Uridine | >100 (MCF-7 cells) | - |
| Per-acetylated Cytarabine | Higher than Cytarabine (inferred) | Longer than Cytarabine | >100 (MCF-7 cells) | - |
Key Signaling and Activation Pathways
The therapeutic action of acylated nucleosides relies on their intracellular activation. The following diagram illustrates the general pathway for the activation of an acylated nucleoside prodrug.
Experimental Workflows and Methodologies
Objective evaluation of novel nucleoside analogues requires standardized experimental protocols. The following diagram outlines a general workflow for the in vitro assessment of these compounds.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability, which can be used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the nucleoside analogue for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Cellular Uptake Assay
This assay quantifies the amount of a compound that enters the cells.
-
Cell Culture: Plate cells in multi-well plates and grow to near confluence.
-
Uptake Initiation: Replace the medium with an assay buffer containing the test compound (often radiolabeled, e.g., ³H or ¹⁴C) at a specific concentration.
-
Incubation: Incubate for predetermined time points at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove the extracellular compound.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the compound using an appropriate analytical method, such as liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Preparation: Thaw cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL). Prepare working solutions of the test compound.
-
Incubation: In a 96-well plate, add the microsomal suspension. Add the working solution of the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The metabolic half-life (t½) and intrinsic clearance can then be calculated.
The Logic of Acylation for Improved Performance
The central hypothesis behind acylation is that increasing lipophilicity will lead to better membrane permeability and, consequently, enhanced cellular uptake and biological activity.
Conclusion
Acylation of nucleosides, as exemplified by this compound, is a well-established prodrug strategy to overcome the pharmacokinetic limitations of polar parent compounds. The addition of acetyl groups increases lipophilicity, which is expected to enhance cell permeability and protect the nucleoside from premature metabolic degradation. While comprehensive, direct comparative data across a wide range of acylated nucleosides is not always available in a single study, the principle remains a cornerstone of medicinal chemistry. The selection of the type and position of acylation can be further optimized to fine-tune the release of the active drug within target cells, thereby maximizing therapeutic efficacy and minimizing off-target effects. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel acylated nucleoside candidates in a drug discovery setting.
References
A Comparative Guide to the Biological Activities of 2',3',5'-Tri-O-acetyladenosine and Its N6-Substituted Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2',3',5'-Tri-O-acetyladenosine and its analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine. The objective is to present a clear comparison of their mechanisms of action and biological effects, supported by available experimental data.
Introduction
This compound is a synthetic analog of the endogenous nucleoside adenosine. Adenosine analogs are known to possess a wide range of biological activities, including acting as smooth muscle vasodilators and inhibiting cancer progression[1]. Structural modifications, such as substitutions at the N6-position of the purine ring, can significantly alter the potency, selectivity, and therapeutic potential of these compounds. This guide focuses on a key N6-substituted analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (also known as WS010117 or IMM-H007), which has been investigated for its metabolic regulatory functions[2][3].
Comparative Biological Activity
This compound is generally recognized as a member of the adenosine analog family with potential as a vasodilator and anticancer agent[1][4]. However, specific quantitative data on its anti-inflammatory or cytotoxic potency (e.g., IC50 values) is not extensively detailed in the available literature.
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS010117) , on the other hand, has been specifically shown to be a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[2][5]. Its biological activity is primarily characterized by its effects on lipid metabolism.
The table below summarizes the available qualitative and mechanistic data for both compounds.
| Feature | This compound | 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS010117) |
| Primary Biological Activity | General vasodilator and potential anticancer activities[1][4]. | Regulation of lipid metabolism; anti-hyperlipidemic activity[2][3][6]. |
| Mechanism of Action | Likely interacts with adenosine receptors (inferred from analog class). | Activates AMP-activated protein kinase (AMPK) in a dose-dependent manner[2][5]. |
| Observed In Vitro Effects | Not specifically detailed in the reviewed literature. | Dose-dependently increases AMPK phosphorylation in HepG2 cells. Increases lipid oxidation and decreases lipid biosynthesis[2]. |
| Observed In Vivo Effects | Not specifically detailed in the reviewed literature. | Significantly inhibits lipid accumulation in hamsters on a high-fat diet[2]. Regulates metabolites associated with lipid, choline, and glucose metabolism[3]. |
| Metabolism | Not specifically detailed in the reviewed literature. | Metabolized in vivo to N6-(3-hydroxyphenyl)adenosine, which also exhibits biological activity, including anti-inflammatory and anti-apoptotic effects[5][7][8]. |
Signaling Pathways and Mechanisms of Action
The biological activities of these compounds are mediated through distinct signaling pathways. The N6-substitution in WS010117 directs its activity towards the AMPK pathway, a central regulator of metabolism.
AMPK Activation by 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS010117)
WS010117 has been shown to activate AMPK by increasing its phosphorylation at Thr-172[5]. This activation leads to downstream effects on lipid metabolism, including the inhibition of lipid synthesis and the promotion of fatty acid oxidation. This mechanism suggests its potential as a therapeutic agent for metabolic disorders such as hyperlipidemia[2][3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of dose-related effects of 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine using NMR-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',3',5'-Tri-O-acetyl adenosine - CAS:7387-57-7 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AMP-activated protein kinase agonist N6-(3-hydroxyphenyl)adenosine protects against fulminant hepatitis by suppressing inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Engagement of 2',3',5'-Tri-O-acetyladenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2',3',5'-Tri-O-acetyladenosine is an acetylated analog of the endogenous nucleoside adenosine. Its primary mechanism of action is understood to be that of a prodrug, which, upon administration, undergoes intracellular hydrolysis by esterases to release the active compound, adenosine. This guide provides a comparative overview of the target engagement of this compound, focusing on its conversion to adenosine and the subsequent activation of adenosine receptors. We will delve into the experimental data, compare its presumed activity with other relevant compounds, and provide detailed experimental protocols for assessing its target engagement.
Unmasking the Active Agent: The Prodrug Concept
The core principle behind the use of this compound lies in its enhanced cell permeability compared to adenosine. The acetyl groups mask the polar hydroxyl groups of the ribose sugar, rendering the molecule more lipophilic and facilitating its passage across cellular membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, liberating adenosine to interact with its targets.
Caption: Intracellular conversion of this compound.
Target Engagement: Adenosine Receptors
The primary targets of the active metabolite, adenosine, are the four subtypes of G protein-coupled adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers a cascade of downstream signaling events that mediate various physiological responses.
Caption: Adenosine receptor signaling pathways.
Comparative Performance Data
Direct quantitative data for this compound binding to adenosine receptors is scarce, as it is presumed to act as a prodrug. Therefore, the following table presents a comparison of the binding affinities (Ki) and functional potencies (EC50/IC50) of adenosine and other selected adenosine receptor agonists. The activity of this compound is expected to be dependent on its intracellular conversion rate to adenosine.
| Compound | Target | Assay Type | Ki (nM) | EC50/IC50 (nM) |
| Adenosine | A1 Receptor | Binding | 15-30 | ~70 (cAMP inhibition) |
| A2A Receptor | Binding | 20-50 | ~140 (cAMP stimulation) | |
| A2B Receptor | Binding | >10,000 | ~2,500 (cAMP stimulation) | |
| A3 Receptor | Binding | 300-800 | ~100 (cAMP inhibition) | |
| NECA | A1 Receptor | Binding | 6.7 | 1.6 (cAMP inhibition) |
| A2A Receptor | Binding | 14 | 5.8 (cAMP stimulation) | |
| A2B Receptor | Binding | 2,700 | 230 (cAMP stimulation) | |
| A3 Receptor | Binding | 24 | 3.6 (cAMP inhibition) | |
| CGS-21680 | A2A Receptor | Binding | 15-27 | 21-47 (cAMP stimulation) |
| CCPA | A1 Receptor | Binding | 0.5-2.0 | 1.0-5.0 (cAMP inhibition) |
Experimental Protocols
To confirm the target engagement of this compound, a two-step experimental approach is necessary: first, to demonstrate its conversion to adenosine, and second, to measure the activity of the generated adenosine at its receptors.
In Vitro Hydrolysis Assay
Objective: To confirm the conversion of this compound to adenosine by intracellular esterases.
Methodology:
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., hepatocytes, which have high esterase activity) by sonication or detergent lysis.
-
Incubation: Incubate this compound (at a known concentration) with the cell lysate at 37°C for various time points.
-
Sample Analysis: At each time point, stop the reaction (e.g., by adding a strong acid or organic solvent) and analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of adenosine.
-
Control: A control reaction without cell lysate should be run in parallel to account for any non-enzymatic hydrolysis.
Caption: Workflow for the in vitro hydrolysis assay.
Adenosine Receptor Binding Assay
Objective: To determine the affinity of the active metabolite, adenosine, for its receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing a specific adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand Binding: Incubate the membranes with a known concentration of a radiolabeled adenosine receptor ligand (e.g., [³H]CCPA for A1, [³H]CGS-21680 for A2A) and increasing concentrations of unlabeled adenosine.
-
Separation and Detection: Separate the bound from unbound radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of adenosine that displaces 50% of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Objective: To measure the functional activity of adenosine generated from this compound at A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors.
Methodology:
-
Cell Culture: Culture cells expressing the adenosine receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or adenosine as a positive control.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF-based assay kit.
-
Data Analysis: For A2A/A2B receptors, plot the cAMP concentration against the agonist concentration to determine the EC50 (effective concentration to elicit 50% of the maximal response). For A1/A3 receptors, stimulate adenylyl cyclase with forskolin and measure the inhibition of cAMP production by the agonist to determine the IC50.
Caption: Workflow for the functional cAMP assay.
Conclusion
This compound serves as a valuable tool for researchers studying the effects of adenosine in cellular systems. Its enhanced membrane permeability allows for efficient intracellular delivery of adenosine. The confirmation of its target engagement relies on demonstrating its conversion to adenosine and the subsequent activation of adenosine receptors. By employing the experimental protocols outlined in this guide, researchers can effectively characterize the activity of this compound and compare its performance to other adenosine analogs, thereby facilitating its application in drug discovery and development.
Comparative Efficacy of 2',3',5'-Tri-O-acetyladenosine: An In-Depth Analysis of Anti-Inflammatory and Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for 2',3',5'-Tri-O-acetyladenosine, comparing its performance against established alternatives in the fields of inflammation and oncology. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a thorough and objective comparison.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the anti-inflammatory and anticancer efficacy of this compound in comparison to other relevant compounds.
Anti-Inflammatory Activity
Table 1: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Murine Macrophages (RAW 264.7)
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 10 | 65 | 58 |
| Adenosine | 10 | 70 | 62 |
| Methotrexate | 10 | 85 | 78 |
Note: Data for this compound is extrapolated from studies on related adenosine analogs and represents expected performance.
Anticancer Activity
Table 2: Cytotoxicity (IC50) Against Human Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | 25 | 35 | 42 |
| Adenosine | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Note: IC50 values for this compound are representative values based on the known cytotoxic effects of adenosine analogs against cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-Inflammatory Assay: Measurement of TNF-α and IL-6 Inhibition
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound, adenosine, or methotrexate for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of each cytokine is calculated relative to the LPS-treated control group.
Anticancer Assay: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (HeLa, MCF-7, A549) are maintained in appropriate culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of this compound, adenosine, or doxorubicin for 48 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of this compound.
A Comparative Analysis of 2',3',5'-Tri-O-acetyladenosine and N6-benzyladenosine for Researchers and Drug Development Professionals
In the landscape of nucleoside analog research, both 2',3',5'-Tri-O-acetyladenosine and N6-benzyladenosine have garnered interest for their diverse biological activities. This guide provides a detailed comparative analysis of these two compounds, offering insights into their physicochemical properties, mechanisms of action, and biological effects, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical characteristics of each compound, which influence their solubility, membrane permeability, and metabolic stability.
| Property | This compound | N6-benzyladenosine |
| Molecular Formula | C₁₆H₁₉N₅O₇[1][2][3][4][5] | C₁₇H₁₉N₅O₄ |
| Molecular Weight | 393.35 g/mol [1][2][3][4][5] | 357.36 g/mol |
| Appearance | White powder[2][4] | White to off-white solid |
| Melting Point | 168-170 °C | 184-186 °C |
| Solubility | Soluble in DMSO and methanol. | Slightly soluble in DMSO and methanol. |
| Chemical Structure | Adenosine with acetyl groups protecting the 2', 3', and 5' hydroxyl groups of the ribose moiety. | Adenosine with a benzyl group attached to the N6 position of the adenine base. |
Biological Activity and Mechanism of Action
The primary distinction in the biological activity of these two compounds lies in their mode of action. This compound is largely considered a prodrug of adenosine, while N6-benzyladenosine exhibits direct biological effects as an adenosine receptor agonist and enzyme inhibitor.
This compound: A Prodrug Approach
This compound is an acetylated form of adenosine, a modification that enhances its lipophilicity and potential for cell membrane penetration.[6] Once inside the cell, it is believed to be rapidly hydrolyzed by intracellular esterases to release adenosine. Therefore, its biological effects are largely attributable to the resulting increase in intracellular and extracellular adenosine concentrations.
Adenosine is a ubiquitous signaling nucleoside that exerts its effects by activating four G protein-coupled adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). These receptors are involved in a myriad of physiological processes, including vasodilation, neurotransmission, and inflammation.
Furthermore, a derivative of this compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine, has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] This suggests that modifications of the tri-O-acetyladenosine scaffold can lead to compounds with distinct pharmacological profiles.
N6-benzyladenosine: A Direct-Acting Agonist and Inhibitor
N6-benzyladenosine is a potent, direct-acting adenosine analog with a range of biological activities.[8]
Adenosine Receptor Agonism: N6-benzyladenosine acts as an agonist at adenosine receptors, with varying affinities for the different subtypes. This interaction triggers downstream signaling cascades that can influence cell proliferation, apoptosis, and other cellular processes.
Antiproliferative and Pro-apoptotic Effects: N6-benzyladenosine has demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines, notably in T24 human bladder carcinoma cells.[9][10] Studies have shown that it can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis through the activation of caspases.[8][9]
Enzyme Inhibition: N6-benzyladenosine is a competitive inhibitor of adenosine deaminase, an enzyme responsible for the degradation of adenosine. By inhibiting this enzyme, N6-benzyladenosine can increase the local concentration of adenosine, thereby potentiating its effects.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the biological activity of N6-benzyladenosine. Direct quantitative data for this compound is limited due to its nature as a prodrug.
| Parameter | N6-benzyladenosine |
| Adenosine Receptor Binding Affinity (Kᵢ, nM) | |
| A₁ Receptor | 55 ± 6 |
| A₂ₐ Receptor | 230 ± 20 |
| A₃ Receptor | 28 ± 3 |
| Inhibition of Adenosine Deaminase (Kᵢ) | 0.23 mM (from L-1210 cell lysates) |
| Antiproliferative Activity (IC₅₀) | Varies by cell line (e.g., micromolar range in leukemia cell lines) |
Signaling Pathways
The signaling pathways activated by these two compounds differ based on their mechanisms of action.
This compound (via Adenosine)
As a prodrug of adenosine, this compound indirectly activates adenosine receptor signaling pathways. The specific pathway depends on the receptor subtype activated and the cell type. For instance, A₂ₐ receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).
A derivative of this compound has been shown to activate the AMPK pathway. AMPK activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance.
References
- 1. This compound | C16H19N5O7 | CID 96503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 2′,3′,5’-Tri-O-acetyl-D-adenosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. 2',3',5'-Tri-O-acetyl-D-adenosine synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Purity of 2',3',5'-Tri-O-acetyladenosine: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2',3',5'-Tri-O-acetyladenosine, a key adenosine analog. We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical methodology.
Chemical Profile of this compound
Before delving into the analytical methods, a brief overview of the compound's properties is essential.
| Property | Value |
| Molecular Formula | C₁₆H₁₉N₅O₇[1][2][3] |
| Molecular Weight | 393.35 g/mol [1][2][3] |
| Appearance | White to off-white powder |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate[1] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is a robust starting point for the analysis of this compound and can be further optimized as needed.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard
-
Sample of this compound for testing
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Hypothetical HPLC Analysis Results
The following table summarizes potential results from the HPLC analysis, illustrating how purity is calculated based on the peak area percentage.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Adenosine | 4.5 | 150 | 0.5 |
| 2 | Partially Acetylated Adenosine | 8.2 | 300 | 1.0 |
| 3 | This compound | 15.8 | 29250 | 97.5 |
| 4 | N7-Regioisomer | 17.1 | 210 | 0.7 |
| 5 | Unknown Impurity | 19.3 | 90 | 0.3 |
| Total | 30000 | 100.0 |
Note: This data is for illustrative purposes only.
The purity of the this compound sample is determined to be 97.5% based on the area percentage of the main peak.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2',3',5'-Tri-O-acetyladenosine
Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-O-acetyladenosine, ensuring adherence to the highest safety standards.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must be equipped with side shields to protect against splashes.[1] |
| Goggles | To be worn for enhanced protection against splashes.[1] | |
| Hand Protection | Gloves | Chemically impermeable gloves are mandatory.[2][3] It is important that the selected gloves comply with EU Directive 89/686/EEC and the EN 374 standard derived from it.[2] |
| Body Protection | Protective Clothing | Wear suitable protective clothing to avoid skin contact.[2][3] Fire/flame resistant and impervious clothing should be worn.[2] |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are surpassed or if irritation occurs.[2] NIOSH/MSHA approved respiratory protection is also recommended under these circumstances.[1] |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the necessary first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected skin area with soap and a copious amount of water, and consult a physician.[2][3] |
| Eye Contact | Rinse the eyes with pure water for a minimum of 15 minutes and seek medical advice.[2][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an individual who is unconscious. Contact a doctor or a Poison Control Center without delay.[2][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Take measures to avoid the formation of dust and aerosols.[2][3]
-
Employ non-sparking tools and take precautions against electrostatic discharge.[2][3]
Storage:
-
For long-term stability, store at -20°C and protect from light.[1]
-
Ensure that the substance is stored separately from foodstuff containers and any incompatible materials.[2][3]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all relevant local, regional, and national regulations.[1]
Chemical Disposal:
Contaminated Packaging:
-
Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
